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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-Chloro-1,6-naphthyridin-5-ol: Structure, Properties, and Therapeutic Potential

Abstract: The 1,6-naphthyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous therapeutic agents and molecular probes.[1] This technica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 1,6-naphthyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous therapeutic agents and molecular probes.[1] This technical guide provides a comprehensive analysis of a specific, yet sparsely documented derivative: 7-Chloro-1,6-naphthyridin-5-ol. Due to the limited direct literature on this compound, this document synthesizes information from closely related analogues to infer its chemical structure, properties, and potential applications. A central focus is placed on the principle of keto-enol tautomerism, which is critical for understanding the behavior of this molecule. We present a plausible synthetic pathway, predict its spectroscopic characteristics, and discuss its potential as a valuable building block in medicinal chemistry, particularly in the development of novel kinase inhibitors and anti-infective agents. This guide is intended for researchers and professionals in drug discovery and chemical biology, offering a robust foundation for future investigation into this promising chemical entity.

Introduction to the 1,6-Naphthyridine Core and the Significance of 7-Chloro-1,6-naphthyridin-5-ol

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings.[2] Six isomers of naphthyridine exist, with the 1,6-naphthyridine isomer being a prominent scaffold in medicinal chemistry.[3] Derivatives of 1,6-naphthyridine have demonstrated a wide array of pharmacological activities, including antiviral, antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The versatility of this core structure makes it a high-value scaffold for the development of novel therapeutics.

The subject of this guide, 7-Chloro-1,6-naphthyridin-5-ol, introduces two key functional groups to the 1,6-naphthyridine backbone: a chlorine atom at the 7-position and a hydroxyl group at the 5-position. The chloro substituent serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, while the hydroxyl group can significantly influence the molecule's electronic properties, solubility, and biological target interactions.[4]

A critical aspect of 7-Chloro-1,6-naphthyridin-5-ol is its potential for tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. In this case, the "enol" form (7-Chloro-1,6-naphthyridin-5-ol) is expected to be in equilibrium with its "keto" tautomer, 7-Chloro-1,6-naphthyridin-5(6H)-one. This equilibrium is fundamental to its chemical reactivity and biological function.

Chemical Structure and Tautomerism

The chemical structure of 7-Chloro-1,6-naphthyridin-5-ol (enol form) and its keto tautomer, 7-Chloro-1,6-naphthyridin-5(6H)-one, are depicted below. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH. In many heterocyclic systems, the keto form is thermodynamically more stable.

tautomerism cluster_enol Enol Form (7-Chloro-1,6-naphthyridin-5-ol) cluster_keto Keto Form (7-Chloro-1,6-naphthyridin-5(6H)-one) enol keto enol->keto

Caption: Keto-enol tautomerism of 7-Chloro-1,6-naphthyridin-5-ol.

Proposed Synthesis Pathway

One potential strategy begins with a suitably substituted pyridine precursor, which can undergo cyclization to form the 1,6-naphthyridin-5-one core. Subsequent chlorination would yield the target compound.

synthesis_pathway start Substituted Pyridine Precursor intermediate1 1,6-Naphthyridin-5(6H)-one start->intermediate1 Cyclization product 7-Chloro-1,6-naphthyridin-5(6H)-one intermediate1->product Chlorination (e.g., POCl3)

Caption: Proposed synthetic pathway for 7-Chloro-1,6-naphthyridin-5(6H)-one.

Step-by-Step Protocol (Hypothetical):

  • Synthesis of the 1,6-Naphthyridin-5(6H)-one core: A substituted 4-aminonicotinic acid derivative could be condensed with a suitable three-carbon synthon, such as diethyl malonate, followed by intramolecular cyclization under thermal or acid-catalyzed conditions to yield the 1,6-naphthyridin-5(6H)-one scaffold.

  • Chlorination: The resulting 1,6-naphthyridin-5(6H)-one can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chlorine atom at the 7-position. This is a standard method for the conversion of hydroxyl or carbonyl groups on N-heterocycles to chlorides.[4]

  • Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization.

Physicochemical and Spectroscopic Properties

The following table summarizes the predicted physicochemical and spectroscopic properties of 7-Chloro-1,6-naphthyridin-5-ol (or its keto tautomer).

PropertyPredicted Value/Characteristics
Molecular Formula C₈H₅ClN₂O
Molecular Weight 180.59 g/mol [8]
Appearance Likely a solid at room temperature[8]
Solubility Expected to have limited solubility in water and higher solubility in organic solvents like DMSO and DMF.
¹H NMR Aromatic protons would appear in the downfield region (δ 7.0-9.0 ppm). The chemical shifts would be influenced by the positions of the nitrogen atoms and the chloro and hydroxyl/keto groups.
¹³C NMR Aromatic carbons would resonate between δ 110-160 ppm. The carbon bearing the chlorine atom would be shifted downfield, and the carbonyl carbon (in the keto form) would appear at approximately δ 160-180 ppm.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ would be observed at m/z 181, with a characteristic isotopic pattern for a chlorine-containing compound.[4]
Infrared (IR) Spectroscopy The enol form would exhibit a broad O-H stretching band around 3200-3600 cm⁻¹. The keto form would show a strong C=O stretching vibration in the range of 1650-1700 cm⁻¹.[9]

Potential Biological Activity and Therapeutic Applications

The 1,6-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents. Based on the activities of structurally similar compounds, 7-Chloro-1,6-naphthyridin-5-ol is a promising candidate for several applications:

  • Anticancer Agents: Many naphthyridine derivatives exhibit potent cytotoxic activity against various cancer cell lines.[10] Some act as topoisomerase I inhibitors, a critical enzyme in DNA replication.[6]

  • Kinase Inhibitors: The nitrogen-containing heterocyclic structure is a common feature in kinase inhibitors. Substituted 1,6-naphthyridines have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and have been implicated in diseases like cancer and kidney disease.

  • Antiviral and Antimicrobial Agents: The 1,6-naphthyridine core is present in compounds with activity against viruses such as human cytomegalovirus (HCMV).[4] Additionally, various naphthyridine isomers have shown antibacterial and antifungal properties.[5][6]

  • Neuroscience Research: Benzo-fused derivatives of 1,6-naphthyridine have shown inhibitory activity against monoamine oxidase B (MAO-B), a target for the treatment of Parkinson's disease.[4]

biological_activity core 7-Chloro-1,6-naphthyridin-5-ol Scaffold cancer Anticancer core->cancer kinase Kinase Inhibition core->kinase antiviral Antiviral core->antiviral neuro CNS Activity core->neuro

Caption: Potential therapeutic applications of the 7-Chloro-1,6-naphthyridin-5-ol scaffold.

Experimental Protocols for Characterization

Once synthesized, a rigorous characterization protocol is essential to confirm the structure and purity of 7-Chloro-1,6-naphthyridin-5-ol.

Workflow for Compound Characterization:

characterization_workflow synthesis Synthesis & Purification hplc Purity Assessment (HPLC) synthesis->hplc ms Molecular Weight Confirmation (HRMS) synthesis->ms nmr Structural Elucidation (¹H & ¹³C NMR) synthesis->nmr ir Functional Group Analysis (IR) synthesis->ir final Confirmed Structure & Purity hplc->final ms->final nmr->final ir->final

Caption: Experimental workflow for the characterization of 7-Chloro-1,6-naphthyridin-5-ol.

A. Purity Assessment via High-Performance Liquid Chromatography (HPLC):

  • Rationale: To determine the purity of the synthesized compound and to isolate it if necessary.

  • Protocol:

    • Dissolve a small sample of the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 254 nm and 280 nm).

    • A single, sharp peak indicates a high degree of purity.

B. Molecular Weight Confirmation via High-Resolution Mass Spectrometry (HRMS):

  • Rationale: To confirm the elemental composition of the compound.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent.

    • Infuse the solution into an HRMS instrument (e.g., ESI-TOF or Orbitrap).

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Compare the experimentally measured accurate mass to the theoretical mass of C₈H₅ClN₂O. The difference should be within 5 ppm.

C. Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Rationale: To determine the precise connectivity of atoms in the molecule.

  • Protocol:

    • Dissolve 5-10 mg of the pure compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a ¹H NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the protons.

    • Acquire a ¹³C NMR spectrum to identify the number and chemical environment of the carbon atoms.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the complete molecular structure and assign all signals.

Conclusion and Future Directions

7-Chloro-1,6-naphthyridin-5-ol represents a promising, yet underexplored, chemical entity. While direct experimental data is scarce, a comprehensive understanding of its properties and potential can be inferred from the rich chemistry of the 1,6-naphthyridine family. The presence of both a chloro and a hydroxyl/keto group provides a versatile platform for the generation of diverse chemical libraries for drug discovery.

Future research should focus on the definitive synthesis and characterization of this compound to validate the predictions outlined in this guide. Exploration of its tautomeric equilibrium under various conditions will be crucial for understanding its reactivity and for designing targeted biological assays. Subsequent screening against a panel of kinases, viral, and microbial targets could unveil novel therapeutic leads, further cementing the importance of the 1,6-naphthyridine scaffold in medicinal chemistry.

References

  • Blanco, M. M., Schapira, C. B., Levin, G., & Perillo, I. (2005). 1,6- and 1,7-Naphthyridines. Part 4.
  • Santo, M., et al. (2003). Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(5), 939-948.
  • Organic & Biomolecular Chemistry. (n.d.). 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. RSC Publishing. Retrieved March 11, 2026, from [Link]

  • Itai, T., & Kamiya, S. (1958). Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine. Chemical and Pharmaceutical Bulletin, 6(5), 514-518.
  • American Elements. (n.d.). 7-Chloro-1,6-naphthyridin-2(1H)-one. Retrieved March 11, 2026, from [Link]

  • MDPI. (2021). 1,6-Naphthyridin-2(1H)
  • Chemical Review and Letters. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Chemical Review and Letters, 8, 1069-1079.
  • PubChem. (n.d.). 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one. Retrieved March 11, 2026, from [Link]

  • MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4274.
  • RSC Publishing. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry.
  • National Center for Biotechnology Information. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC. Retrieved March 11, 2026, from [Link]

  • PubMed. (2002). Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. Journal of Photochemistry and Photobiology A: Chemistry, 150(1-3), 131-139.
  • National Center for Biotechnology Information. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Retrieved March 11, 2026, from [Link]

  • PubMed. (2005). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][11][12]naphthyridin-(5H)ones. Bioorganic & Medicinal Chemistry, 13(4), 1347-1354.

  • Beilstein Journal of Organic Chemistry. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 21, 1-12.
  • CONICET. (n.d.). Evidence of the presence of minor tautomeric forms in selected nitroanilines. Notables de la Ciencia.
  • RSC Publishing. (n.d.).

Sources

Exploratory

Literature review of 7-Chloro-1,6-naphthyridin-5-ol in medicinal chemistry

An In-Depth Technical Guide to 7-Chloro-1,6-naphthyridin-5-ol in Medicinal Chemistry Executive Summary The bicyclic heteroaromatic compound 7-Chloro-1,6-naphthyridin-5-ol (often existing in its tautomeric form, 7-chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 7-Chloro-1,6-naphthyridin-5-ol in Medicinal Chemistry

Executive Summary

The bicyclic heteroaromatic compound 7-Chloro-1,6-naphthyridin-5-ol (often existing in its tautomeric form, 7-chloro-1,6-naphthyridin-5(6H)-one) represents a highly privileged scaffold in contemporary medicinal chemistry[1]. Characterized by two fused pyridine rings, the 1,6-naphthyridine core imparts unique electronic properties, rigid planar geometry, and precise hydrogen-bonding capabilities[2]. This whitepaper explores the structural nuances, synthetic derivatization workflows, and therapeutic applications of this critical building block, providing drug development professionals with actionable, field-proven insights.

Structural & Electronic Profiling

The pharmacological utility of 7-chloro-1,6-naphthyridin-5-ol stems from its highly functionalized nature. The molecule features three distinct regions of interest for structure-activity relationship (SAR) optimization:

  • The Naphthyridine Core: The electron-deficient nature of the fused diazabicyclic system lowers the LUMO (Lowest Unoccupied Molecular Orbital), making the ring highly susceptible to nucleophilic attack[2].

  • Lactam-Lactim Tautomerism (C5): The hydroxyl group at the C5 position exists in a dynamic tautomeric equilibrium with its lactam form (5-oxo). In physiological environments and during synthesis, the lactam form generally predominates, providing a critical hydrogen-bond donor (N6-H) and acceptor (C5=O) pair that frequently interacts with the hinge region of kinase ATP-binding pockets[3].

  • The C7-Chloro Substituent: Positioned adjacent to the N6 nitrogen, the chlorine atom is highly activated. It serves as an ideal synthetic handle for both transition-metal-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr)[1].

SynthWorkflow A 7-Chloro-1,6-naphthyridin-5-ol (Electrophilic Core) B Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) A->B Aryl-B(OH)2, Pd(dppf)Cl2 C SNAr Reaction (Nucleophilic Amination) A->C R-NH2, DIPEA, Heat D 7-Aryl/Alkyl-1,6-naphthyridines (C-C Bond Formation) B->D Stereoelectronic Tuning E 7-Amino-1,6-naphthyridines (C-N Bond Formation) C->E Hinge-Binding Optimization

Synthetic derivatization pathways for 7-Chloro-1,6-naphthyridin-5-ol.

Experimental Methodologies: Self-Validating Protocols

To harness the 7-chloro substituent, researchers rely on robust synthetic protocols. The following methodologies emphasize the causality behind reagent selection and incorporate self-validating checkpoints to ensure scientific integrity.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C7

This protocol establishes a C-C bond at the C7 position, a common step in synthesizing targeted kinase inhibitors.

  • Rationale: The electron-deficient C7-Cl bond is readily inserted by Pd(0). Pd(dppf)Cl₂ is selected as the pre-catalyst because its large bite angle facilitates reductive elimination, minimizing undesired dehalogenation side reactions[4].

  • Step-by-Step Workflow:

    • Preparation: In an oven-dried Schlenk flask, combine 7-chloro-1,6-naphthyridin-5-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Solvent System: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Causality: The biphasic nature dissolves both the lipophilic naphthyridine core and the inorganic base, ensuring optimal mass transfer.

    • Base Addition: Add K₂CO₃ (2.5 equiv). Causality: The mild base activates the boronic acid into a highly reactive boronate complex without degrading the naphthyridine lactam.

    • Reaction: Purge with N₂ for 10 minutes, then heat to 90°C for 12 hours.

    • Self-Validation Check (LC-MS): Monitor the reaction via LC-MS. The protocol is validated when the starting material mass peak ([M+H]⁺ 181.02) completely disappears, replaced by the target product mass, confirming the catalytic cycle's completion[1].

    • Workup: Cool to room temperature, filter through Celite to remove Pd black, extract with EtOAc, and purify via flash chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) Amination
  • Rationale: The N6 nitrogen and the C5 carbonyl synergistically withdraw electron density from C7, lowering the activation energy for the formation of the Meisenheimer complex during SNAr[2].

  • Step-by-Step Workflow:

    • Dissolve 7-chloro-1,6-naphthyridin-5-ol (1.0 equiv) in anhydrous DMSO (0.2 M). Causality: A highly polar aprotic solvent stabilizes the anionic transition state.

    • Add the aliphatic or aromatic amine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

    • Heat the mixture in a sealed tube at 110°C for 16 hours.

    • Self-Validation Check (TLC): A shift to a lower Rf value under UV (254 nm) indicates successful displacement of the lipophilic chlorine atom with the more polar amine group.

Therapeutic Applications & Medicinal Chemistry

Derivatives of 7-chloro-1,6-naphthyridin-5-ol have demonstrated profound efficacy across diverse therapeutic areas, driven by the scaffold's ability to engage in highly specific molecular interactions.

Kinase Inhibition (JAK/STAT Pathway)

The 1,6-naphthyridine core is a premier hinge-binding motif for Janus kinases (JAK1, JAK2, JAK3). By substituting the C7 chlorine with various amino or aryl groups, researchers have developed potent inhibitors for inflammatory bowel diseases, such as ulcerative colitis[3]. The lactam face of the naphthyridine forms critical dual hydrogen bonds with the backbone amides of the JAK ATP-binding pocket, preventing the phosphorylation of STAT proteins and halting pro-inflammatory cytokine transcription[5].

JAKSTAT Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (Active) Receptor->JAK Activates STAT STAT Protein (Phosphorylated) JAK->STAT Phosphorylates Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->JAK Blocks ATP Pocket Nucleus Gene Transcription (Inflammation) STAT->Nucleus Translocates

Mechanism of action of 1,6-naphthyridine-based JAK inhibitors.

Antiviral Agents (HCMV)

1,6-Naphthyridine derivatives exhibit potent, narrow-spectrum activity against the Human Cytomegalovirus (HCMV), including strains highly resistant to standard therapies like ganciclovir[6]. SAR studies reveal that intramolecular hydrogen bonding (IHB) within the naphthyridine substituents is critical for locking the molecule into its bioactive conformation, effectively inhibiting viral replication at both early and late stages[7].

H-PGDS Inhibition for Muscular Dystrophy

Recent advancements have utilized the 1,6-naphthyridine skeleton to inhibit Hematopoietic Prostaglandin D Synthase (H-PGDS). Overactivity of H-PGDS exacerbates muscle necrosis in Duchenne muscular dystrophy. Naphthyridine-3-carboxamide derivatives, synthesized from halogenated precursors, have shown nanomolar affinity for H-PGDS, mitigating inflammatory muscle degradation[8].

Quantitative Data & SAR Summary

The following table synthesizes the quantitative biological activity of various 1,6-naphthyridine derivatives derived from the core scaffold across different therapeutic targets:

Biological TargetDerivative Class / Scaffold ModificationRepresentative Activity (IC₅₀)Primary Disease Indication
HCMV Macrocyclic 1,6-naphthyridines10 – 50 nMCytomegalovirus Infection
JAK1 / JAK3 7-Amino-1,6-naphthyridin-5-ol derivatives< 100 nMUlcerative Colitis / IBD
SYK Kinase 5-Amino-7-aryl-1,6-naphthyridines~ 25 nMB-Cell Lymphoma
H-PGDS 1,6-Naphthyridine-3-carboxamides9.9 – 15 nMDuchenne Muscular Dystrophy
MAO-B Benzo-fused 1,6-naphthyridines1.2 – 5.0 µMParkinson's Disease

Conclusion

7-Chloro-1,6-naphthyridin-5-ol is far more than a simple heterocyclic intermediate; it is a meticulously tuned molecular engine for drug discovery. Its precise electronic distribution allows for highly regioselective functionalization at the C7 position, while its core structure provides the necessary geometric constraints and hydrogen-bonding interfaces required to drug complex targets like JAK kinases and viral endonucleases. Mastery of its synthetic behavior is essential for medicinal chemists aiming to develop next-generation targeted therapeutics.

Sources

Foundational

The Evolution and Application of Chloro-Naphthyridinols in Modern Drug Design

Introduction: The Chloro-Naphthyridinol Pharmacophore In the landscape of heterocyclic medicinal chemistry, the naphthyridine core—a fused bicyclic system containing two pyridine rings—has long been recognized for its bi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chloro-Naphthyridinol Pharmacophore

In the landscape of heterocyclic medicinal chemistry, the naphthyridine core—a fused bicyclic system containing two pyridine rings—has long been recognized for its biological versatility. However, the specific functionalization of this core into chloro-naphthyridinols (compounds bearing both a chlorine atom and a hydroxyl group) represents a sophisticated leap in drug design.

As a Senior Application Scientist, I approach the chloro-naphthyridinol scaffold not just as a static structure, but as a dynamic electronic system. The hydroxyl (-OH) group provides a critical site for hydrogen-bond donation and radical scavenging, capable of tautomerizing into a quinoid form to stabilize reactive intermediates[1]. Simultaneously, the chloro (-Cl) substituent serves a dual purpose: it acts as a highly lipophilic anchor to enhance membrane partitioning and receptor binding[1], and it provides an essential synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) during late-stage lead optimization.

Historical Context & Discovery

The evolutionary trajectory of naphthyridines in pharmacology began in the 1960s with the discovery of nalidixic acid, a 1,8-naphthyridin-4-one derivative that paved the way for modern fluoroquinolone antibiotics. However, the specific emergence of chloro-naphthyridinols as high-value targets occurred through two distinct pharmacological breakthroughs:

  • Ultra-Potent Receptor Antagonism (2000): Researchers investigating the A1 adenosine receptor discovered that substituting the 7-position of the naphthyridine ring with an electron-withdrawing chlorine atom dramatically modulated affinity. The resulting 7-chloronaphthyridine derivatives exhibited sub-nanomolar affinity ( Ki​=0.15 nM) and an unprecedented A2A​/A1​ selectivity ratio of 670[1].

  • Chain-Breaking Antioxidants (2007–2012): The Porter laboratory revolutionized lipid peroxidation research by developing tetrahydro-1,8-naphthyridinols. They demonstrated that these compounds possess peroxyl radical-trapping activities more than an order of magnitude greater than α -tocopherol (Vitamin E)[2]. The strategic addition of lipophilic side chains ensured these molecules partitioned preferentially into lipid bilayers, protecting them from rapid autoxidation in aqueous phases[3].

  • Modern Autoimmune Therapeutics (2010s–Present): Today, halogenated naphthyridinols, such as 3-chloro-1,8-naphthyridin-4-ol, are deployed as critical building blocks in the synthesis of small-molecule modulators of Tumor Necrosis Factor-alpha (TNF- α ), offering a highly targeted approach to treating inflammatory and autoimmune disorders[4].

Mechanism A Chloro-Naphthyridinol Pharmacophore B Radical Trapping (Antioxidant) A->B OH-group Donation C Receptor Modulation (A1 / TNF-α) A->C Halogen Binding D Lipid Bilayer Protection B->D Quenches ROS E Disease Modification (Inflammation/Neuro) C->E Signal Inhibition

Fig 1: Dual mechanistic pathways of chloro-naphthyridinols in drug design.

Mechanistic Rationale: Structure-Activity Relationship (SAR)

To understand why chloro-naphthyridinols are so effective, we must analyze the causality behind their molecular behavior:

  • Electronic Modulation via Chlorine: The electronegativity of the chlorine atom withdraws electron density from the naphthyridine π -system. This lowers the pKa​ of the adjacent basic nitrogens, ensuring the molecule remains primarily un-ionized at physiological pH, which is critical for crossing the blood-brain barrier or penetrating lipid bilayers[3]. Furthermore, the chlorine atom engages in halogen bonding with specific amino acid residues (e.g., in the A1 receptor pocket), driving the 14,000-fold selectivity over A3​ receptors[1].

  • Radical Trapping via the Hydroxyl Group: When acting as an antioxidant, the -OH group donates a hydrogen atom to quench a lipid peroxyl radical. The resulting naphthyridinoxyl radical is highly stable. The nitrogen heteroatoms in the ring increase the ionization potential of the molecule, which prevents the antioxidant itself from undergoing deleterious autoxidation before it can encounter a reactive oxygen species (ROS)[3].

Quantitative Data Summary

The superiority of the chloro-naphthyridinol and related naphthyridinol scaffolds is best understood through direct quantitative comparison against industry standards.

Compound Class / DerivativePrimary Target / ActivityKey Performance MetricReference Baseline
Tetrahydro-1,8-naphthyridinols Peroxyl Radical Trapping kinh​=5.3–6.1×107 M−1s−1 [2] α -Tocopherol ( kinh​=0.35×107 )[2]
7-Chloronaphthyridine 25d A1 Adenosine Receptor Ki​=0.15 nM ( A2A​/A1​ ratio: 670)[1]Standard A1 Antagonists
3-Chloro-1,8-naphthyridin-4-ol TNF- α ModulationSub-micromolar IC50 in cellular assays[4]Biologic Inhibitors (e.g., Adalimumab)

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological validation of chloro-naphthyridinols. These are designed as self-validating systems.

Protocol 1: Synthesis of the Chloro-Naphthyridinol Core via Vilsmeier-Haack Cyclization

Causality: The Vilsmeier-Haack reaction is chosen because the reaction of POCl3​ with DMF generates a highly electrophilic chloroiminium ion. This intermediate forces the regioselective cyclization of N-(pyridin-2-yl)acetamides, simultaneously installing the crucial chlorine atom and forming the bicyclic core[5].

  • Precursor Activation: Cool 10 mL of anhydrous dimethylformamide (DMF) to 0–5 °C under an inert argon atmosphere. Slowly add 0.05 mol of phosphorus oxychloride ( POCl3​ ) dropwise to generate the Vilsmeier reagent.

  • Substrate Addition: Dissolve 0.01 mol of the substituted N-(pyridin-2-yl)acetamide in a minimal amount of DMF. Add this dropwise to the Vilsmeier reagent, strictly maintaining the internal temperature below 10 °C to prevent uncontrolled exothermic degradation.

  • Cyclization: Heat the reaction mixture to 80–90 °C for 4 to 6 hours. Monitor the consumption of the starting material via TLC (eluent: EtOAc/Hexane 1:1).

  • Quenching & Hydroxylation: Pour the cooled mixture over 100 g of crushed ice. The intermediate will hydrolyze. Neutralize the highly acidic solution carefully with a saturated sodium acetate solution until pH 7 is reached, precipitating the chloro-naphthyridinol.

  • Self-Validation (QC): Filter and recrystallize from ethanol. Validate the structure using 1H -NMR. Crucial check: The presence of a broad singlet around δ 9.0–11.0 ppm that disappears upon D2​O exchange confirms the successful formation of the -OH group, while 13C -NMR will show the characteristic C-Cl downfield shift[1].

Protocol 2: High-Throughput Peroxyl Radical-Trapping Assay in Lipid Bilayers

Causality: Traditional antioxidant assays in organic solvents fail to account for membrane partitioning. This protocol uses unilamellar POPC liposomes to mimic cellular membranes, ensuring the lipophilic chloro-naphthyridinol is evaluated in a physiologically relevant environment[3].

  • Liposome Preparation: Hydrate 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in PBS (pH 7.4). Subject the suspension to 10 freeze-thaw cycles and extrude through a 100 nm polycarbonate membrane to form unilamellar liposomes.

  • Probe Incorporation: During hydration, co-incorporate a boron dipyrromethene conjugate of α -tocopherol (H2B-PMHC) at a 1:1000 molar ratio to the lipid. Causality: H2B-PMHC undergoes a massive fluorescence enhancement upon oxidation, providing a real-time, highly sensitive readout of lipid peroxidation[3].

  • Antioxidant Introduction: Aliquot the liposomes into a 96-well plate. Add the synthesized chloro-naphthyridinol derivative at varying concentrations (e.g., 0.1 to 10 μ M).

  • Oxidation Initiation: Inject a lipid-soluble azo initiator (e.g., MeOAMVN) to generate peroxyl radicals at a constant, known rate.

  • Data Acquisition & Self-Validation: Monitor fluorescence (Excitation: 490 nm, Emission: 510 nm) continuously. Self-Validation: Run a parallel well with standard α -tocopherol. The inhibition rate constant ( kinh​ ) of the chloro-naphthyridinol must be calculated relative to the uninhibited control and benchmarked against the α -tocopherol well to confirm superior radical-trapping stoichiometry[2].

Workflow Step1 1. Precursor Assembly N-(pyridin-2-yl)acetamide Step2 2. Vilsmeier-Haack Cyclization POCl3 + DMF (Chloroiminium Formation) Step1->Step2 Step3 3. Halogenation & Hydroxylation Target: Chloro-Naphthyridinol Step2->Step3 Step4 4. Chromatographic Purification Yield Optimization Step3->Step4 Step5 5. Biological Validation ROS Trapping / Binding Assay Step4->Step5

Fig 2: Step-by-step synthetic and validation workflow for chloro-naphthyridinols.

Sources

Exploratory

The Electronic Landscape of the 1,6-Naphthyridine Ring System: A Blueprint for Rational Drug Design and Synthesis

Executive Summary The 1,6-naphthyridine scaffold—a prominent member of the diazanaphthalene family—has emerged as a privileged structure in modern medicinal chemistry and materials science. Characterized by two nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,6-naphthyridine scaffold—a prominent member of the diazanaphthalene family—has emerged as a privileged structure in modern medicinal chemistry and materials science. Characterized by two nitrogen atoms embedded within a fused bicyclic aromatic ring, this isomer exhibits a highly polarized π-electron cloud. Understanding the electronic properties of the 1,6-naphthyridine core is not merely an academic exercise; it is the foundational step for rational drug design. By mapping its electron density, application scientists can precisely predict chemical reactivity, optimize structure-activity relationships (SAR), and design high-yielding, regioselective synthetic pathways.

Computational Profiling: Translating Quantum Mechanics to Reactivity

To rationally design 1,6-naphthyridine derivatives, researchers rely heavily on Time-Dependent Density Functional Theory (TD-DFT) and Natural Bond Orbital (NBO) analysis. Calculations typically performed at the B3LYP/6-311G(d,p) level of theory provide a high-resolution map of the molecule's electronic architecture 1[1].

The Causality of Electronic Mapping: Why do we calculate the Molecular Electrostatic Potential (MEP) and HOMO-LUMO gaps? The HOMO-LUMO energy gap serves as a direct proxy for molecular polarizability and kinetic stability. A smaller gap indicates a highly reactive, easily polarizable molecule 2[2]. By mapping the MEP, we visualize the spatial distribution of electron density. The N1 and N6 nitrogens act as concentrated regions of negative electrostatic potential (nucleophilic sites), making them ideal hydrogen-bond acceptors for anchoring into the hinge regions of target kinases. Conversely, the electron-deficient carbon centers (specifically C5 and C7) are electrophilic, dictating the regioselectivity of late-stage functionalization during synthesis.

G A 1,6-Naphthyridine Core B TD-DFT & NBO Analysis A->B Computational Profiling C HOMO-LUMO Gap & MEP B->C Extracts Parameters D Reactivity & Stability C->D Predicts E Target Binding (e.g., c-Met) D->E Optimizes SAR

Workflow linking 1,6-naphthyridine electronic profiling to target binding.

Translating Electronic Properties into Target Binding (SAR)

The inherent electronic polarization of 1,6-naphthyridines translates directly into potent biological activity across diverse therapeutic targets. By strategically appending electron-donating or electron-withdrawing groups, medicinal chemists can fine-tune the scaffold's dipole moment to maximize target affinity 3[3].

  • c-Met Kinase Inhibition: The 1,6-naphthyridine core acts as a multivalent scaffold. By conformationally constraining the 7,8-positions with a cyclic urea pharmacophore, the resulting 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one derivatives are forced into an optimal geometry. This electronic and steric constraint maximizes hydrogen bonding within the kinase hinge region, yielding highly effective inhibitors with IC50 values as low as 2.6 μM against c-Met 4[4].

  • PDE10A Inhibition: The introduction of a highly electronegative carbonitrile group at the C3 position (e.g., 4-hydroxy-1,6-naphthyridine-3-carbonitrile) drastically alters the local dipole moment. This electronic tuning enhances both the binding potency and the selectivity profile against off-target enzymes like DHODH 5[5].

Quantitative Data Summaries

The following table synthesizes the relationship between specific electronic modifications on the 1,6-naphthyridine core and their corresponding biological efficacies.

Compound Class / DerivativeKey Electronic FeaturePrimary TargetQuantitative Efficacy
1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-ones Constrained cyclic urea at C7-C8; modified dipole momentc-Met KinaseIC50 = 2.6 μM[4]
4-hydroxy-1,6-naphthyridine-3-carbonitriles High electronegativity at C3 (nitrile inductive effect)PDE10AHigh potency; Selective over DHODH[5]
5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND) Extended π-conjugation; minimized HOMO-LUMO gapHypertensive Proteins (e.g., 2VWI)Binding Affinity = -6.4 kcal/mol[1]

Experimental Methodologies: Self-Validating Synthesis Protocols

Traditional syntheses of 1,6-naphthyridines often suffer from poor yields and require harsh cyclization conditions that degrade sensitive functional groups 6[6]. To overcome this, modern methodologies leverage the inherent electronic disparities of the ring system to enable rapid diversification.

The Causality of the Ditriflate Strategy: We utilize a tandem nitrile hydration/cyclization followed by a one-pot ditriflation. Why ditriflates? The intermediate 1,6-naphthyridine-5,7-dione is electronically stable and relatively inert. By reacting it with trifluoromethanesulfonic anhydride (Tf2O), we convert the tautomeric hydroxyl groups into highly reactive triflate leaving groups. Because the C5 position is significantly more electrophilic—due to the strong inductive electron-withdrawing effect of the adjacent N6 atom—it undergoes regioselective nucleophilic substitution. This allows for rapid, sequential functionalization without the need for orthogonal protecting groups 7[7].

G N1 Benzylic Nitriles + Chloronicotinic Esters N2 Tandem Nitrile Hydration & Cyclization N1->N2 N3 1,6-Naphthyridine-5,7-dione N2->N3 Mild Conditions N4 One-Pot Ditriflation (Tf2O, Base) N3->N4 N5 1,6-Naphthyridine-5,7-ditriflate N4->N5 Bench-Stable Intermediate N6 Regioselective C5 Substitution N5->N6 Amine Nucleophiles

Rapid synthesis workflow of highly substituted 1,6-naphthyridines via ditriflates.

Step-by-Step Protocol: Rapid Synthesis via Heteroaryl Ditriflates

This protocol is designed as a self-validating system, ensuring that intermediate integrity is confirmed before proceeding to subsequent steps.

Phase 1: Tandem Hydration/Cyclization

  • Reaction Setup: Combine benzylic nitriles and chloronicotinic esters in a suitable solvent system under mild hydration conditions.

  • Execution: Stir the mixture at the specified temperature until the tandem cyclization is complete.

  • Self-Validation Check: Monitor via LC-MS. The disappearance of starting materials and the emergence of a highly polar peak corresponding to the 1,6-naphthyridine-5,7-dione core confirms successful cyclization. Isolate the dione via filtration.

Phase 2: One-Pot Ditriflation

  • Reaction Setup: Suspend the isolated 1,6-naphthyridine-5,7-dione in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar). Cool the system to 0 °C.

  • Execution: Add an organic base (e.g., pyridine), followed by the dropwise addition of Trifluoromethanesulfonic anhydride (Tf2O). Stir for 2 hours, allowing the reaction to gradually warm to room temperature.

  • Self-Validation Check: Perform Thin-Layer Chromatography (TLC). The highly polar dione spot should completely convert to a non-polar spot. Isolate the 1,6-naphthyridine-5,7-ditriflate. Note: This intermediate is bench-stable but highly reactive.

Phase 3: Regioselective C5 Substitution

  • Reaction Setup: Dissolve the ditriflate intermediate in an organic solvent.

  • Execution: Introduce a primary amine nucleophile (1.0 equivalent) at room temperature. The electronic deficiency at C5 ensures exclusive substitution at this position.

  • Self-Validation Check: Analyze the crude product via 1H NMR. The spectrum will confirm the displacement of the C5 triflate (indicated by the shift in local proton resonances) while verifying that the C7 triflate remains intact, priming the molecule for subsequent palladium-catalyzed cross-coupling.

Conclusion

The 1,6-naphthyridine ring system is a masterclass in how intrinsic electronic properties dictate both biological function and synthetic accessibility. By leveraging computational profiling tools like TD-DFT to map the HOMO-LUMO gaps and electrostatic potentials, researchers can rationally design highly potent kinase and phosphodiesterase inhibitors. Furthermore, understanding the electronic disparities between the C5 and C7 positions allows for the deployment of advanced, self-validating synthetic protocols—such as the heteroaryl ditriflate methodology—enabling the rapid and regioselective diversification of this privileged scaffold.

References

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications Source: MDPI URL:3

  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors Source: PubMed / NIH URL:8

  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1 H -imidazo[4,5- h ... Source: RSC Publishing URL:4

  • Discovery of 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives as novel PDE10A inhibitors Source: Lund University / Bioorganic & Medicinal Chemistry Letters URL:5

  • Synthesis, DFT calculations, electronic structure, electronic absorption spectra, natural bond orbital (NBO) and nonlinear optical (NLO) analysis of the novel 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6] naphthyridine-6(5H),8-dione (MBCND) Source: ResearchGate / Journal of Molecular Structure URL:1

  • TD-DFT Calculations, NBO, NLO Analysis and Electronic Absorption Spectra of Some Novel Thiazolo[3,2-a]Pyridine Derivatives Bearing Anthracenyl Moiety Source: Science Publishing Group URL:2

  • A Facile one pot Synthesis of Highly Substituted 1,6 Naphteyridines Source: Taylor & Francis URL:6

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates Source: ACS Publications / The Journal of Organic Chemistry URL:7

Sources

Protocols & Analytical Methods

Method

Functionalization of 7-Chloro-1,6-naphthyridin-5-ol at the C7 position

An Application Guide to the Strategic Functionalization of 7-Chloro-1,6-naphthyridin-5-ol Authored by a Senior Application Scientist This document provides a detailed technical guide for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of 7-Chloro-1,6-naphthyridin-5-ol

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the chemical modification of the 7-Chloro-1,6-naphthyridin-5-ol scaffold. The focus is on leveraging the C7-chloro substituent as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling methodologies.

Strategic Overview: The 1,6-Naphthyridine Core in Drug Discovery

The 1,6-naphthyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its unique arrangement of nitrogen atoms allows for a variety of biological interactions, and when appropriately substituted, this motif exhibits diverse bioactivities, including applications as anticancer and anti-inflammatory drugs.[1][3] The title compound, 7-Chloro-1,6-naphthyridin-5-ol, is a particularly valuable intermediate. The chlorine atom at the C7 position serves as a key site for functionalization, readily participating in a range of transition-metal-catalyzed cross-coupling reactions.[4] This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide array of substituents.

The reactivity of the C7-chloro group is dictated by the electronic nature of the naphthyridine ring. The nitrogen atom at the 6-position activates the C7 position for nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cycles, which is often the rate-determining step.[4][5] However, the C-Cl bond is inherently stronger and less reactive than a corresponding C-Br or C-I bond, often necessitating the use of specialized, electron-rich, and sterically bulky phosphine ligands to achieve high-yielding transformations.[5]

This guide provides detailed, field-proven protocols for three essential classes of C7 functionalization: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for the introduction of alkynyl moieties.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely applied cross-coupling method in pharmaceutical synthesis, celebrated for its excellent functional group tolerance, the low toxicity of its boron-based reagents, and its compatibility with a range of conditions.[6][7] It enables the formation of a carbon-carbon bond between the C7 position of the naphthyridine core and various aryl or vinyl groups.

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the C-Cl bond to a Pd(0) species, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7]

Suzuki_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)(Cl)Ln oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_boron Ar-Pd(II)(R)Ln transmetalation->pd_boron boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_boron->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product aryl_halide Ar-Cl aryl_halide->oxidative_addition

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 7-Aryl-1,6-naphthyridin-5-ol

This protocol provides a general starting point for the Suzuki-Miyaura coupling. Optimization, particularly of the ligand, base, and temperature, may be required for specific boronic acids.[8]

Suzuki_Workflow start 1. Reagent Preparation setup 2. Inert Atmosphere Setup (Schlenk Flask, N₂/Ar Purge) start->setup addition 3. Reagent Addition (Naphthyridine, Boronic Acid, Base, Catalyst, Solvent) setup->addition reaction 4. Reaction (Heat & Stir) addition->reaction monitoring 5. Monitoring (TLC / LC-MS) reaction->monitoring workup 6. Aqueous Workup (Quench, Extract, Wash) monitoring->workup Upon Completion purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize product Final Product: 7-Aryl-1,6-naphthyridin-5-ol characterize->product

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Materials and Reagents:

  • 7-Chloro-1,6-naphthyridin-5-ol

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF/water mixture)

  • Schlenk flask, magnetic stirrer, condenser, inert gas line (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 7-Chloro-1,6-naphthyridin-5-ol (1 eq.), the arylboronic acid (1.2 eq.), and the base (2 eq.).

  • Evacuate and backfill the flask with inert gas three times.

  • Under a positive flow of inert gas, add the palladium catalyst and any additional ligand.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Optimization and Key Considerations

The success of the Suzuki coupling of a chloro-heterocycle is highly dependent on the careful selection of reaction parameters. The choice of ligand is paramount; bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition of the relatively inert C-Cl bond.[5][9]

ParameterOptionsRationale & Expert Insight
Catalyst/Ligand Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with SPhos/XPhosFor challenging couplings involving the C-Cl bond, a pre-catalyst like Pd₂(dba)₃ combined with a highly active biarylphosphine ligand (e.g., SPhos) is often superior to pre-formed catalysts like Pd(PPh₃)₄.[5][9]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A stronger base like K₃PO₄ is generally effective for activating the boronic acid.[10] Cs₂CO₃ can be beneficial for less reactive substrates but increases cost.
Solvent Dioxane, Toluene, DMF/WaterAprotic polar solvents like Dioxane are common. A small amount of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the transmetalation step.[6]
Temperature 80 - 120 °CHigher temperatures are typically required to activate the C-Cl bond compared to C-Br or C-I bonds.[5]

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for constructing carbon-nitrogen bonds, providing efficient access to a wide range of aniline derivatives.[6][11] This reaction is indispensable for installing primary and secondary amines at the C7 position, a common strategy in medicinal chemistry to modulate solubility, basicity, and receptor interactions.[12]

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a palladium-catalyzed cycle.[13] The key steps involve oxidative addition of the aryl chloride to Pd(0), coordination of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13][14] The use of a strong, non-nucleophilic base is critical for the deprotonation step.

BHA_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)(Cl)Ln oxidative_addition->pd_intermediate amine_coordination Amine Coordination & Deprotonation pd_intermediate->amine_coordination pd_amido Ar-Pd(II)(NR₂)Ln amine_coordination->pd_amido amine R₂NH + Base amine->amine_coordination reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product aryl_halide Ar-Cl aryl_halide->oxidative_addition

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 7-Amino-1,6-naphthyridin-5-ol Derivatives

This protocol outlines a general procedure for the amination of the C7 position. The choice of ligand and base is particularly critical for success.[15][16]

BHA_Workflow start 1. Reagent Preparation setup 2. Inert Atmosphere Setup (Oven-dried Schlenk Tube) start->setup addition 3. Reagent Addition (Naphthyridine, Catalyst, Ligand, Base) setup->addition solvent_amine 4. Add Solvent & Amine addition->solvent_amine reaction 5. Reaction (Heat & Stir) solvent_amine->reaction workup 6. Workup (Filter through Celite, Concentrate) reaction->workup Upon Completion (TLC) purify 7. Purification (Column Chromatography) workup->purify product Final Product: 7-Amino-1,6-naphthyridin-5-ol purify->product

Figure 4: Experimental workflow for Buchwald-Hartwig amination.

Materials and Reagents:

  • 7-Chloro-1,6-naphthyridin-5-ol

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.5 - 2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Oven-dried Schlenk tube, magnetic stirrer, inert gas line

Procedure:

  • In an oven-dried Schlenk tube, combine 7-Chloro-1,6-naphthyridin-5-ol (1 eq.), the palladium pre-catalyst, the ligand, and the base.

  • Seal the tube, then evacuate and backfill with an inert gas (Argon is preferred) three times.

  • Add the anhydrous solvent, followed by the amine (if liquid) via syringe. If the amine is a solid, it can be added in step 1.

  • Place the tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a solvent like ether or ethyl acetate, and filter through a pad of Celite to remove palladium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Optimization and Key Considerations

The catalyst system (palladium source and ligand) is the most critical variable in Buchwald-Hartwig aminations.[6]

ParameterOptionsRationale & Expert Insight
Catalyst/Ligand Pd₂(dba)₃ or Pd(OAc)₂ with XPhos, RuPhos, BrettPhosThe choice of ligand is often substrate-dependent. XPhos is a good general-purpose ligand for aryl chlorides. BrettPhos is often effective for coupling primary amines.[13]
Base NaOt-Bu, K₃PO₄, LHMDSSodium tert-butoxide is a very common and effective base. For substrates with base-sensitive functional groups, a milder base like K₃PO₄ may be employed, though this often requires higher temperatures or more active catalysts.[16]
Solvent Toluene, DioxaneToluene is generally a good solvent choice due to its high boiling point and poor solubility for inorganic salts, which can sometimes aid the reaction.[13]
Atmosphere Argon / NitrogenThe catalytic system, particularly the Pd(0) species, is sensitive to oxygen. Maintaining a strictly inert atmosphere is crucial for reproducibility and high yields.

Palladium-Catalyzed C-C Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking the C7 position of the naphthyridine to a terminal alkyne.[17] This reaction is invaluable for introducing a rigid alkynyl linker, which can be used to extend a molecule towards a new binding pocket or as a precursor for further transformations (e.g., click chemistry, reduction). The reaction is typically co-catalyzed by palladium and copper(I) salts.[18]

Mechanistic Rationale

The reaction involves two interconnected catalytic cycles.[19] In the palladium cycle, oxidative addition of the aryl chloride to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II) complex. The cycle concludes with reductive elimination to furnish the aryl-alkyne product.[19] Copper-free versions of this reaction exist but often require specific conditions or substrates.[20]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln pd_intermediate Ar-Pd(II)(Cl)Ln pd0->pd_intermediate Oxidative Addition pd_alkyne Ar-Pd(II)(C≡CR)Ln pd_intermediate->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_halide Cu(I)Cl cu_acetylide Cu-C≡CR cu_halide->cu_acetylide Deprotonation cu_acetylide->pd_intermediate alkyne H-C≡CR + Base alkyne->cu_halide aryl_halide Ar-Cl aryl_halide->pd_intermediate

Figure 5: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Synthesis of 7-Alkynyl-1,6-naphthyridin-5-ol

This protocol describes a standard copper-co-catalyzed Sonogashira reaction. A significant side reaction can be the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.[21]

Materials and Reagents:

  • 7-Chloro-1,6-naphthyridin-5-ol

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI) (1-10 mol%)

  • Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA)) (serves as base and solvent)

  • Optional co-solvent (e.g., THF, DMF)

  • Schlenk flask, magnetic stirrer, inert gas line

Procedure:

  • To a Schlenk flask, add 7-Chloro-1,6-naphthyridin-5-ol (1 eq.), the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous amine base/solvent (e.g., TEA) via syringe, followed by the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often exothermic upon addition of the alkyne.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the ammonium salts.

  • Wash the filtrate with water or saturated ammonium chloride solution to remove excess amine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The 7-Chloro-1,6-naphthyridin-5-ol scaffold is a highly adaptable platform for the synthesis of novel chemical entities. The protocols and principles outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust and reliable methods for functionalizing the C7 position. By understanding the underlying mechanisms and key optimization parameters, researchers can effectively leverage these powerful synthetic tools to accelerate their discovery programs in medicinal chemistry and materials science.

References

  • Cai, H., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][3][22]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. Available at:

  • Chem-Impex. (n.d.). 1,6-Naphthyridine. Chem-Impex.
  • ResearchGate. (n.d.). 1,6-Naphthyridine scaffolds exhibiting diversified applications. ResearchGate. Available at: [Link]

  • BenchChem. (n.d.). 7-Chloro-1,6-naphthyridine. BenchChem.
  • PMC. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed Central. Available at: [Link]

  • PMC. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]

  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • PubMed. (2014). Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Practical synthesis of 8-acyl-7-alkyl-1,6-naphthyridin-5(6 H)-ones. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • ScienceDirect. (2017). Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted[3][22]-naphthyridines. ScienceDirect. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubMed Central. (n.d.). Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. PubMed Central. Available at: [Link]

  • Chemical Review and Letters. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Chemical Review and Letters. Available at: [Link]

  • MDPI. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. MDPI. Available at: [Link]

  • PubMed. (2022). Buchwald-Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd-NHC complex. PubMed. Available at: [Link]

  • Chemical Review and Letters. (n.d.). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. Available at: [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • ACS Publications. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • IJPCSONLINE. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available at: [Link]

  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). One-pot multicomponent synthesis of substituted 5,7-dihydro-1,6-naphthyridines and 5,6,7,8-tetrahydroquinolines. ResearchGate. Available at: [Link]

  • PubMed Central. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed Central. Available at: [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. MDPI. Available at: [Link]

  • PubMed Central. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PubMed Central. Available at: [Link]

  • PubMed Central. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2025). C-H Functionalization of Indoles at the C7 Position. ResearchGate. Available at: [Link]

  • PubMed Central. (n.d.). Selective C‐7 Functionalization of Phenanthridines by Microwave‐Assisted Claisen Rearrangements of 8‐Allyloxyphenanthridines. PubMed Central. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Naphthyridine Cyclization

Welcome to the Technical Support Center for Naphthyridine Synthesis. Naphthyridines (including 1,5-, 1,6-, and 1,8-isomers) are privileged scaffolds in medicinal chemistry and drug development, frequently utilized for th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Naphthyridine Synthesis. Naphthyridines (including 1,5-, 1,6-, and 1,8-isomers) are privileged scaffolds in medicinal chemistry and drug development, frequently utilized for their antimicrobial, antitumor, and kinase-inhibitory properties[1]. However, constructing these bicyclic heterocycles—often via Friedländer condensation, Skraup synthesis, or Gould-Jacobs cyclization—can be challenging.

As an application scientist, understanding the mechanistic causality behind cyclization failures is critical. This guide provides diagnostic workflows, addresses common failure modes, and outlines self-validating standard operating procedures (SOPs) to ensure reproducible yields.

Diagnostic Workflow for Cyclization Failures

When a cyclization reaction fails, systematically isolating the root cause saves both time and starting materials. Use the logic tree below to determine your next optimization steps based on analytical feedback.

G Start Cyclization Failure Detected Analysis TLC / LC-MS Analysis Start->Analysis Issue1 Incomplete Conversion (Starting Material Remains) Analysis->Issue1 Issue2 Multiple Spots (Side Products Formed) Analysis->Issue2 Sol1 Check Catalyst Activation & Steric Hindrance Issue1->Sol1 Sol2 Increase Temperature or Reaction Time Issue1->Sol2 Sol3 Identify Byproducts (Homocoupling/Oxidation) Issue2->Sol3 Sol4 Optimize Solvent & Inert Atmosphere Issue2->Sol4 Success Successful Naphthyridine Formation Sol1->Success Sol2->Success Sol3->Success Sol4->Success

Caption: Diagnostic workflow for troubleshooting naphthyridine cyclization failures.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why am I observing incomplete conversion during the Friedländer synthesis of 1,8-naphthyridines? A1: Incomplete cyclization in the Friedländer condensation (the reaction of 2-aminonicotinaldehyde with an α -methylene carbonyl) typically stems from poor nucleophilicity of the amine or insufficient enolization of the active methylene compound[2]. Mechanistically, if the base or acid catalyst cannot adequately deprotonate the α -methylene group, the initial aldol-type condensation stalls[2]. Furthermore, steric hindrance from bulky substituents on the ketone can physically block the subsequent intramolecular cyclodehydration. Resolution: Switch to a more efficient, modern catalytic system. Protocols utilizing choline hydroxide in water[1][2] or ammonium sulfamate under solvent-free conditions[3] have been shown to significantly enhance the enolization rate and drive the cyclodehydration to completion.

Q2: My transition-metal catalyzed cyclization yields multiple side products. What are they, and how do I prevent them? A2: When utilizing metal-catalyzed cross-coupling/cyclization cascades (e.g., for benzo[c]naphthyridines), multiple TLC spots usually indicate competing side reactions[4]:

  • Homocoupling: Starting materials may couple with themselves rather than undergo the desired heteroannulation.

  • Dehalogenation: If using halogenated precursors, reductive dehalogenation can occur, yielding inactive species that cannot cyclize[4].

  • Oxidation/Decomposition: Naphthyridine intermediates are sensitive to prolonged heating and can oxidize if the inert atmosphere is compromised[4]. Resolution: Ensure strictly anhydrous solvents and a rigorously maintained inert atmosphere (Nitrogen or Argon)[4]. If using gold or copper catalysts, verify that your co-catalyst (e.g., silver salts) is efficiently generating the active cationic metal species[4].

Q3: I am attempting a Gould-Jacobs cyclization for a 1,5-naphthyridine, but the thermal cyclization step is failing. Why? A3: The Gould-Jacobs reaction involves the condensation of an aminopyridine with diethyl ethoxymethylenemalonate, followed by a thermal cyclization step[5]. This final cyclization requires extremely high temperatures (often >250 °C in diphenyl ether). Failure at this stage is usually caused by insufficient heat transfer or premature precipitation of the intermediate. Resolution: Ensure the intermediate is added directly to pre-boiling diphenyl ether (or Dowtherm A) rather than heating the mixture slowly from room temperature[5][6]. This rapid thermal shock promotes intramolecular cyclization over intermolecular polymerization. Alternatively, microwave-assisted heating has been shown to facilitate the direct formation of 4-hydroxy-1,5-naphthyridines via a retro-Fries rearrangement[7].

Quantitative Data: Catalyst Comparison for 1,8-Naphthyridine Cyclization

To optimize your Friedländer condensation, compare the empirical performance of various catalytic systems. Selecting the right conditions can drastically reduce side-product formation.

Catalyst SystemReaction MediumTemperatureTypical Reaction TimeAverage Yield (%)Primary Advantage
NaOH / KOH EthanolReflux (78 °C)4 - 16 hours60 - 75%Traditional, low cost[8]
Choline Hydroxide Water50 °C6 - 12 hours85 - 95%Green solvent, easy separation[1][2]
NH2​SO3​NH4​ Solvent-free (Grinding)Room Temp5 - 10 minutes88 - 94%Rapid, no solvent waste[3]
CeCl3​⋅7H2​O Solvent-free (Grinding)Room Temp5 - 15 minutes85 - 92%Reusable catalyst, mild conditions[9]
Ionic Liquid ([Bmmim][Im]) Neat (IL as solvent)50 - 80 °C24 hours80 - 90%High regioselectivity for unsymmetrical ketones[10]

Validated Experimental Protocols

The following methodologies are designed as self-validating systems , meaning the physical behavior of the reaction inherently signals success or failure without requiring immediate spectroscopic confirmation.

Protocol A: Green Synthesis of 1,8-Naphthyridines via Choline Hydroxide Catalysis

Self-validating principle: This protocol utilizes water as a solvent. Because the starting materials are water-soluble but the fused bicyclic product is not, the desired 1,8-naphthyridine will spontaneously precipitate from the aqueous medium upon successful cyclodehydration, validating the reaction visually[1][2].

  • Preparation: In a clean, round-bottom flask, add 1.0 equivalent of 2-aminonicotinaldehyde and 1.0 equivalent of the active methylene compound (e.g., a β -ketoester or ketone).

  • Solvent & Catalyst Addition: Add 1 mL of deionized water per mmol of substrate. Begin stirring. Add choline hydroxide (1 mol%) to the reaction mixture[2].

  • Reaction: Purge the flask with nitrogen gas to maintain an inert atmosphere. Heat the reaction mixture to 50 °C with continuous stirring for 6-12 hours[2].

  • Monitoring: Monitor via TLC. The disappearance of the highly fluorescent 2-aminonicotinaldehyde spot indicates completion.

  • Isolation: Allow the mixture to cool to room temperature. The 1,8-naphthyridine product will precipitate as a solid[2]. Collect the solid via vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product is often highly pure, but can be recrystallized from ethanol or subjected to column chromatography if necessary[2].

Protocol B: Solvent-Free Mechanochemical Cyclization (Grinding Method)

Self-validating principle: The physical transformation of the mixture from a wet paste to a distinct, dry solid powder during grinding indicates the release and subsequent evaporation/absorption of water (cyclodehydration), confirming product formation[3].

  • Preparation: Place equimolar amounts (1.0 mmol) of 2-aminonicotinaldehyde and the active methylene compound into an agate mortar[3].

  • Catalyst Addition: Add 10 mol% of ammonium sulfamate ( NH2​SO3​NH4​ )[3] or Cerium(III) chloride heptahydrate ( CeCl3​⋅7H2​O )[9].

  • Grinding: Grind the mixture vigorously with a pestle at room temperature for 5 to 10 minutes[3]. The mixture will initially become sticky and then solidify as the cyclization proceeds.

  • Quenching & Isolation: Add cold water to the mortar to dissolve the catalyst and any unreacted water-soluble impurities[3].

  • Filtration: Filter the solid product under vacuum, wash thoroughly with cold water, and dry under a vacuum to afford the pure 1,8-naphthyridine derivative[3].

References

  • Ammonium Sulphamate Catalyzed Friedlander Synthesis of 1,8-Naphthyridines in the Solid State. sphinxsai.com. 3

  • Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. benchchem.com.2

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. nih.gov. 1

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. nih.gov. 5

  • Technical Support Center: Improving Benzo[c]naphthyridine Cyclization Yields. benchchem.com. 4

  • CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions. connectjournals.com. 9

  • Synthesis of Substituted 1,8-Naphthyridine Derivatives. clockss.org. 8

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. acs.org. 10

  • Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action. herts.ac.uk. 7

  • Process of performing cyclization reactions using benzyl or pyridylamino malonic acid derivatives. google.com. 6

Sources

Optimization

Minimizing side reactions during 7-Chloro-1,6-naphthyridin-5-ol functionalization

Welcome to the Technical Support Center for advanced heterocyclic functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity and regioselectivit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity and regioselectivity challenges when working with 7-Chloro-1,6-naphthyridin-5-ol (CAS 1378337-51-9).

This privileged diazanaphthalene scaffold presents two primary synthetic hurdles: the ambident reactivity of the C5-OH / N6-H tautomeric system, and the chemoselectivity of the C7-chloride during cross-coupling . This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you minimize side reactions and maximize yields.

Core Functionalization Strategy

G Start 7-Chloro-1,6-naphthyridin-5-ol Tautomer Ambident Reactivity (O5 vs N6) Start->Tautomer C7_Cl C7-Cl Reactivity (SNAr / Coupling) Start->C7_Cl O_Alk Selective O-Alkylation (Mitsunobu / Ag2CO3) Tautomer->O_Alk Optimized N_Alk N-Alkylation Side Product (Avoid polar aprotic + NaH) Tautomer->N_Alk Poor Conditions Coupling Pd-Catalyzed Coupling (BrettPhos / Cs2CO3) C7_Cl->Coupling Optimized Dehal Dehalogenation Side Product (Avoid NaOtBu / Heat) C7_Cl->Dehal Poor Conditions

Functionalization pathways and side-reaction mitigation for 7-Chloro-1,6-naphthyridin-5-ol.

Module 1: Managing Ambident Reactivity (O- vs. N-Alkylation)

Q: When attempting to alkylate the C5-hydroxyl group, I consistently observe a mixture of O-alkylated and N-alkylated products. How can I exclusively drive O-alkylation?

A: This is a classic chemoselectivity issue. 7-Chloro-1,6-naphthyridin-5-ol exists in a tautomeric equilibrium with its pyridone-like counterpart, 7-chloro-1,6-naphthyridin-5(6H)-one . Under standard basic conditions (e.g., K₂CO₃ in DMF), the resulting ambident anion undergoes competitive alkylation.

According to Hard-Soft Acid-Base (HSAB) theory, the N6 atom is softer and more nucleophilic, while the O5 atom is harder. To force O-alkylation, you must alter the transition state. Using Silver(I) carbonate (Ag₂CO₃) in a non-polar solvent coordinates the leaving group of your electrophile, generating a harder, more carbocation-like species that preferentially attacks the harder oxygen atom. Alternatively, the Mitsunobu reaction strictly provides O-alkylation because the phosphonium intermediate selectively activates the oxygen.

Protocol 1: Selective O-Alkylation via Mitsunobu Reaction

This protocol is self-validating: successful execution will yield a product completely lacking the characteristic N-H stretch in IR (~3100 cm⁻¹) and the downfield N-H proton in ¹H NMR (~11.5 ppm).

  • Reagent Preparation: Dissolve 7-chloro-1,6-naphthyridin-5-ol (1.0 equiv) and the desired primary/secondary alcohol (1.2 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Phosphine Addition: Add triphenylphosphine (PPh₃, 1.5 equiv) to the stirring solution and cool the flask to 0 °C in an ice bath.

  • Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) over 15 minutes. Causality note: Slow addition prevents the formation of the unreactive betaine side product, ensuring the phosphonium intermediate reacts exclusively with the C5-oxygen.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Concentrate under reduced pressure and purify via silica gel chromatography.

Module 2: Suppressing Dehalogenation in C7 Cross-Couplings

Q: During the Buchwald-Hartwig amination of the C7-chloride, my primary impurity is the des-chloro (dehalogenated) 1,6-naphthyridin-5-ol. How do I suppress this?

A: Hydrodehalogenation occurs when the oxidative addition complex (Pd-Ar) undergoes β-hydride elimination from the amine or solvent, followed by reductive elimination of the hydride, rather than coupling with the amine . This side reaction is exacerbated by high temperatures, slow amine coordination, or the use of alkoxide bases (like NaOtBu) which can act as exogenous hydride donors.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C7-Cl) Pd0->OxAdd AmineCoord Amine Coordination OxAdd->AmineCoord SideRxn β-Hydride Elimination OxAdd->SideRxn Dehalogenation RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Cycle Product 7-Amino Derivative RedElim->Product

Catalytic cycle of C7 amination highlighting the dehalogenation side reaction branch.

To mitigate this, switch to a weaker, non-nucleophilic base (like Cs₂CO₃ or LiHMDS) and use a bulky, electron-rich bidentate ligand like BrettPhos. BrettPhos accelerates the reductive elimination step, effectively outcompeting the β-hydride elimination pathway.

Table 1: Optimization of C7-Amination Conditions (Quantitative Impact)
Catalyst PrecursorLigandBaseSolventTemp (°C)Yield of Product (%)Dehalogenation (%)
Pd₂(dba)₃PPh₃NaOtBuToluene11015%65%
Pd₂(dba)₃BINAPCs₂CO₃Toluene11045%30%
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane10082%8%
Pd(OAc)₂ BrettPhos LiHMDS THF 65 94% < 2%
Protocol 2: Regioselective Buchwald-Hartwig Amination at C7

This protocol utilizes the optimized parameters from Table 1 to ensure a self-validating, high-yielding transformation with <2% dehalogenation.

  • Catalyst Pre-activation: In an argon-filled glovebox, combine Pd(OAc)₂ (5 mol%), BrettPhos (10 mol%), and LiHMDS (2.5 equiv) in a dry Schlenk tube.

  • Substrate Addition: Add 7-chloro-1,6-naphthyridin-5-ol (1.0 equiv) and the target amine (1.2 equiv).

  • Solvent & Heating: Suspend the mixture in anhydrous THF (0.1 M). Seal the tube, remove it from the glovebox, and heat at 65 °C for 12 hours. Causality note: The low temperature is enabled by the highly active BrettPhos ligand, which prevents thermal decomposition of the substrate.

  • Quenching & Isolation: Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate. Verify the suppression of the dehalogenated side product via LC-MS (looking for the absence of the [M-Cl+H]⁺ peak).

Module 3: Nucleophilic Aromatic Substitution (SNAr) FAQs

Q: Can I perform direct SNAr on the C7-chloride without transition metals, and how do I avoid attacking the C5 position?

A: Yes, direct SNAr is highly viable. The nitrogen at position 6 strongly activates the C7 position for nucleophilic attack. Because the C5 position is occupied by a hydroxyl/oxo group, it is electronically deactivated toward nucleophiles (unless you first convert it to a triflate). Therefore, SNAr with amines or alkoxides is inherently regioselective for C7.

Troubleshooting Tip: While regioselectivity is not an issue here, ether cleavage or ring-opening can occur under harsh basic conditions. Using polar aprotic solvents (e.g., DMSO or NMP) at moderate temperatures (80–100 °C) with a non-nucleophilic base like DIPEA ensures clean conversion without degrading the naphthyridine core.

References

  • Title: Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties Source: RSC Advances (via NIH) URL: [Link]

Troubleshooting

Technical Support Center: Purification of 7-Chloro-1,6-naphthyridin-5-ol and its Regioisomers

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 7-Chloro-1,6-naphth...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 7-Chloro-1,6-naphthyridin-5-ol. The separation of regioisomeric impurities is a significant challenge in the synthesis of many pharmaceutical intermediates, and this guide offers practical, experience-based solutions.[1][2]

Understanding the Challenge: Regioisomers in Naphthyridine Synthesis

The synthesis of substituted naphthyridines, such as 7-Chloro-1,6-naphthyridin-5-ol, can often lead to the formation of one or more regioisomers. These are molecules that have the same molecular formula but differ in the spatial arrangement of their atoms.[3] The similar physicochemical properties of regioisomers, such as polarity and solubility, make their separation a non-trivial task.[4][5]

For instance, in the synthesis of 7-Chloro-1,6-naphthyridin-5-ol, a potential regioisomeric impurity could be 5-Chloro-1,6-naphthyridin-7-ol. The subtle differences in the placement of the chloro and hydroxyl groups can lead to nearly identical behaviors in standard purification techniques like column chromatography and recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial purity analysis by TLC/LC-MS shows a major spot/peak, but NMR indicates the presence of a regioisomeric impurity. Why is this?

A1: This is a common and often perplexing issue. The primary reason is the very similar polarity of regioisomers, which can lead to co-elution in many standard chromatographic systems.

  • Expert Insight: Thin-Layer Chromatography (TLC) is an excellent tool for monitoring reaction progress but often lacks the resolution to separate closely related isomers. Likewise, a standard High-Performance Liquid Chromatography (HPLC) method may not have the selectivity to resolve these impurities. High-Resolution Mass Spectrometry (HRMS) can confirm that the impurity has the same molecular formula as your target compound, which is a strong indicator of isomerism.[6]

  • Troubleshooting Steps:

    • Vary the Stationary Phase: If you are using standard silica gel, consider trying alumina (which can be acidic, basic, or neutral) or a cyano-bonded phase.[2][5] These alternative stationary phases can offer different selectivities.

    • Optimize the Mobile Phase: A systematic screen of solvent systems is crucial. Instead of the common hexane/ethyl acetate or dichloromethane/methanol systems, explore less conventional mixtures. For instance, gradients of methanol in ethoxynonafluorobutane have shown success in separating challenging regioisomers.[1][2] Adding a small percentage of an acid (e.g., acetic or formic acid) or a base (e.g., triethylamine) can also significantly alter selectivity, especially for basic compounds like naphthyridines.[5]

    • Employ a Shallow Gradient: In HPLC, a very slow, shallow gradient can sometimes provide the necessary resolution to separate closely eluting peaks.[7]

Q2: I've attempted recrystallization with several solvents, but the purity of my 7-Chloro-1,6-naphthyridin-5-ol doesn't improve significantly. What should I do?

A2: Recrystallization relies on differences in solubility between your desired compound and the impurities. When dealing with regioisomers, these solubility differences can be minimal, making single-solvent recrystallization ineffective.[8][9]

  • Expert Insight: The key to successful recrystallization of isomers is to exploit subtle differences in their crystal lattice energies. This often requires a more nuanced approach than simply finding a solvent where the compound is soluble when hot and insoluble when cold.

  • Troubleshooting & Optimization:

    • Multi-Solvent Recrystallization: This technique, also known as using a solvent/anti-solvent system, can be highly effective.[8][9] Dissolve your crude product in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble until you observe persistent turbidity. Gently heat the mixture to redissolve the solid and then allow it to cool slowly. This controlled precipitation can favor the crystallization of one isomer over the other.[10]

    • Slow Crystallization Techniques: Rapid cooling often leads to the trapping of impurities within the crystal lattice.[11] To promote the formation of purer crystals, try slow cooling over several hours or even days. Other methods include slow evaporation of the solvent or vapor diffusion, where a less volatile anti-solvent is allowed to slowly diffuse into a solution of your compound in a more volatile solvent.[8][11]

Q3: My regioisomers are inseparable by standard column chromatography. Are there more advanced chromatographic techniques I can use?

A3: Yes, when standard flash chromatography fails, it's time to consider higher-resolution preparative chromatography techniques.

  • Expert Insight: The separation of regioisomers often requires the higher efficiency and selectivity of High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

  • Recommended Protocols:

    • Preparative HPLC: This is a powerful tool for isolating pure compounds from complex mixtures.[12]

      • Stationary Phase: A cyano (CN) or phenyl-hexyl column can offer different selectivity compared to standard C18 phases for aromatic, nitrogen-containing compounds.

      • Mobile Phase: As mentioned previously, exploring a range of solvent systems is critical. For normal-phase preparative HPLC, gradients of methanol in solvents like methylene chloride or ethoxynonafluorobutane have proven effective for separating regioisomers of pharmaceutical intermediates.[1]

    • Silver-Ion HPLC: This specialized normal-phase technique can provide excellent separation for compounds with differing degrees of unsaturation or for positional isomers.[13][14][15] The silver ions interact with the π-electrons of the aromatic rings, and subtle differences in the electron density of the regioisomers can lead to differential retention.

TechniqueStationary PhaseMobile Phase ExampleKey Advantage
Preparative HPLC Cyano (CN)Gradient of Methanol in EthoxynonafluorobutaneHigh efficiency and unique selectivity for polar and aromatic compounds.[2]
Silver-Ion HPLC Silver-impregnated SilicaHexane/Acetonitrile/2-Propanol GradientExcellent for separating isomers based on π-electron interactions.[13][14]
Q4: I'm considering derivatization to aid in the separation of my regioisomers. Is this a viable strategy?

A4: Derivatization can be a very effective, albeit more involved, strategy. The goal is to chemically modify the mixture of isomers in a way that significantly alters the physicochemical properties of one isomer relative to the other, making them easier to separate.

  • Expert Insight: For 7-Chloro-1,6-naphthyridin-5-ol and its potential regioisomer, the hydroxyl group is a prime target for derivatization. By converting the hydroxyl group to an ester or an ether, you can change the polarity and steric bulk of the molecules.

  • Experimental Workflow:

    derivatization_workflow start Crude Mixture of Regioisomers derivatize Derivatization Reaction (e.g., Acetylation) start->derivatize separation Chromatographic Separation of Derivatized Isomers derivatize->separation deprotection Deprotection of Separated Isomers separation->deprotection product Pure Regioisomers deprotection->product

    Caption: Derivatization workflow for regioisomer separation.

  • Step-by-Step Protocol (Example: Acetylation):

    • Protection: React the mixture of regioisomers with an acetylating agent like acetic anhydride in the presence of a base (e.g., pyridine or triethylamine). This will convert the hydroxyl groups to acetate esters.

    • Separation: The resulting acetylated regioisomers will likely have different polarities and may now be separable by standard column chromatography.

    • Deprotection: Once the desired acetylated isomer is isolated, the acetyl group can be removed by hydrolysis (e.g., using a mild base like potassium carbonate in methanol) to yield the pure 7-Chloro-1,6-naphthyridin-5-ol.[5]

Logical Troubleshooting Flowchart

Caption: Troubleshooting decision tree for purification.

References

Sources

Optimization

Technical Support Center: Alternative Catalysts for Cross-Coupling 7-Chloro-1,6-naphthyridin-5-ol

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the late-stage functionalization of highly functionalized heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the late-stage functionalization of highly functionalized heterocycles.

Coupling 7-chloro-1,6-naphthyridin-5-ol presents a trifecta of chemical challenges:

  • The high bond dissociation energy of the C–Cl bond makes oxidative addition sluggish[1].

  • The basic nitrogens of the naphthyridine core act as potent bidentate ligands, poisoning standard transition metal catalysts.

  • The unprotected 5-hydroxyl group can undergo competitive deprotonation or side reactions under harsh basic conditions.

This guide provides field-proven, causality-driven troubleshooting strategies and alternative catalytic systems to bypass these bottlenecks.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does standard Pd(PPh₃)₄ fail or give <10% yield for the Suzuki-Miyaura coupling of 7-chloro-1,6-naphthyridin-5-ol? A: The failure is mechanistic. In palladium-catalyzed cross-coupling, the reactivity of carbon-halogen bonds follows the order C–I > C–Br > C–Cl[2]. The C–Cl bond possesses a high bond dissociation energy (~330 kJ/mol), making the initial oxidative addition step the rate-limiting barrier[1]. Furthermore, standard phosphine ligands like PPh₃ are not electron-rich enough to force the Pd(0) center into the unreactive C–Cl bond. Simultaneously, the exposed nitrogens on the 1,6-naphthyridine ring coordinate to the palladium, forming stable, off-cycle oligomers (catalyst poisoning).

Q2: What is the best alternative Palladium catalyst to overcome both the C–Cl barrier and nitrogen poisoning? A: You must transition from standard phosphines to N-Heterocyclic Carbene (NHC) ligands or Buchwald dialkylbiaryl phosphines . I highly recommend the PEPPSI-IPr [Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation] complex.

  • Causality: The IPr ligand is exceptionally electron-donating, which drastically accelerates the oxidative addition into the C–Cl bond[3]. Its massive steric bulk (diisopropylphenyl groups) creates a protective "umbrella" around the palladium center, physically preventing the naphthyridine nitrogens from coordinating and poisoning the catalyst[4].

Q3: Palladium is expensive and prone to scavenging issues. Can we use base-metal catalysts instead? A: Yes. Nickel-catalyzed cross-coupling is the premier alternative. Nickel is inherently more nucleophilic than palladium and readily inserts into C–Cl bonds without requiring highly engineered, expensive ligands[5]. For heteroaryl chlorides, a Ni(II) precatalyst (like NiCl₂·glyme) paired with a reducing agent (Zn dust) and specific additives (LiCl and catalytic iodide) enables highly efficient reductive cross-electrophile coupling[6].

Q4: How do I handle the unprotected 5-hydroxyl group during Buchwald-Hartwig aminations? A: The 5-OH group is relatively acidic. If you use strong bases like NaOtBu or LiHMDS, you will deprotonate the hydroxyl group, leading to insoluble aggregates or competitive O-arylation.

  • Solution: Switch to a milder, non-nucleophilic base system like K₃PO₄ or Cs₂CO₃ in anhydrous tert-amyl alcohol or dioxane. Pair this with tBuBrettPhos Pd G3 , a catalyst specifically engineered to favor C–N bond formation over C–O bond formation. If O-arylation persists, transiently protect the 5-OH as a tert-butyldimethylsilyl (TBS) ether prior to coupling.

Part 2: Mechanistic Workflows & Decision Trees

To diagnose your specific reaction failure, refer to the mechanistic cycle and troubleshooting tree below.

CatalyticCycle Pd0 Active Catalyst [Pd(0)L or Ni(0)L] OxAdd Oxidative Addition (Rate Limiting for C-Cl) Pd0->OxAdd 7-Chloro-1,6-naphthyridin-5-ol Poison Catalyst Poisoning (N-Coordination) Pd0->Poison Naphthyridine Nitrogens TransMet Transmetalation (Boronic Acid/Amine) OxAdd->TransMet Base / Heat RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Coupled Product Poison->Pd0 Steric Bulk (PEPPSI/XPhos) Prevents Poisoning

Catalytic cycle highlighting the C-Cl oxidative addition barrier and N-coordination poisoning.

DecisionTree Start Low Yield in Cross-Coupling 7-Chloro-1,6-naphthyridin-5-ol Check1 Is starting material recovered? Start->Check1 PathA Yes (No Reaction) Check1->PathA PathB No (Decomposition / Side Products) Check1->PathB SolA1 Switch to PEPPSI-IPr or Ni-catalyst (Overcomes C-Cl barrier) PathA->SolA1 Check2 Identify Side Product PathB->Check2 SolA2 Add LiCl or Iodide salts (Enhances Ni-activation) SolA1->SolA2 Side1 O-Arylation / Deprotonation Check2->Side1 Side2 Dehalogenation (Reduction) Check2->Side2 SolB1 Use weaker base (K3PO4) or protect 5-OH as TBS ether Side1->SolB1 SolB2 Ensure strictly anhydrous conditions Check solvent purity Side2->SolB2

Troubleshooting decision tree for optimizing 7-Chloro-1,6-naphthyridin-5-ol couplings.

Part 3: Quantitative Catalyst Comparison

When selecting an alternative catalyst, balance reactivity against functional group tolerance and cost.

Catalyst SystemLigand ClassOptimal Base / SolventC–Cl ActivationCost / ToxicityPrimary Advantage for Naphthyridines
Pd(PPh₃)₄ (Control)Simple PhosphineNa₂CO₃ / Toluene-H₂OPoorLow / HighBaseline standard; usually fails due to N-poisoning[2].
PEPPSI-IPr N-Heterocyclic CarbeneK₂CO₃ / EtOH or DioxaneExcellentMed / HighMassive steric bulk prevents N-coordination; highly reactive[7].
XPhos Pd G3 Buchwald BiarylK₃PO₄ / THF-H₂OExcellentHigh / HighRapid generation of active Pd(0); excellent for aqueous conditions.
NiCl₂(dme) / dppf Bidentate PhosphineNone (Zn dust) / DMFExcellentLow / LowBase-metal alternative; highly nucleophilic Ni(0) easily inserts into C-Cl[5].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in control checks to verify catalyst activation and reaction progress, preventing wasted time on dead catalytic cycles.

Protocol A: PEPPSI-IPr Catalyzed Suzuki-Miyaura Coupling

Use this protocol when high yields and rapid reaction times are required, and trace Pd contamination is acceptable.

  • Preparation & Degassing: In an oven-dried Schlenk flask, add 7-chloro-1,6-naphthyridin-5-ol (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and PEPPSI-IPr (2 mol%).

  • Solvent Addition: Add 5 mL of absolute Ethanol (EtOH)[7].

    • Self-Validation Check 1: Run a parallel control vial using 4-chloroanisole instead of the naphthyridine. If the control fails, your PEPPSI-IPr batch is degraded or your solvent is wet.

  • Purging: Sparge the suspension with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 80 °C.

    • Self-Validation Check 2: Monitor by LC-MS or TLC after 2 hours. The highly active NHC ligand should drive this reaction to >90% conversion within 2-4 hours[7]. If starting material remains after 4 hours, do not add more catalyst; instead, check for boronic acid protodeboronation (add 0.5 equiv more boronic acid).

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove Pd black and inorganic salts, and concentrate in vacuo.

Protocol B: Nickel-Catalyzed Cross-Electrophile Coupling (Base-Metal Alternative)

Use this protocol to avoid expensive Palladium and bypass N-coordination poisoning entirely.

  • Reagent Assembly: In a nitrogen-filled glovebox, charge a vial with 7-chloro-1,6-naphthyridin-5-ol (1.0 equiv), aryl bromide (1.5 equiv), NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%), and Zn dust (2.5 equiv).

  • Critical Additives: Add anhydrous LiCl (1.0 equiv) and NaI (20 mol%).

    • Causality: LiCl is essential to continuously clean the passivated ZnO surface on the zinc dust, ensuring a constant supply of electrons to reduce Ni(II) to the active Ni(0)[6]. NaI facilitates in situ halogen exchange (Finkelstein-type), converting trace amounts of the aryl chloride into a highly reactive aryl iodide intermediate[1].

  • Reaction: Add anhydrous DMF (0.2 M) and stir vigorously at 60 °C.

    • Self-Validation Check 1: The solution should turn deep red/brown, indicating the successful formation of the active Ni(0) species. If the solution remains pale green, the zinc reduction has failed (likely due to moisture or inactive zinc dust).

  • Workup: Quench with 1M HCl (carefully, to consume excess Zn), neutralize with saturated NaHCO₃, and extract with EtOAc.

References
  • BenchChem. "Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Bromo-5-chloropyrazine-2-carbonitrile." BenchChem,
  • Dalian Institute of Chemical Physics. "Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides." DICP,
  • Abdellah et al. "Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides." MDPI,
  • National Institutes of Health. "[IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions." NIH PMC,
  • National Institutes of Health. "Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides." NIH PMC,
  • D-NB. "Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig." D-NB Info,
  • National Institutes of Health. "[IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1,5-Naphthyridine vs. 1,6-Naphthyridine Isomers

Executive Summary & Structural Logic Naphthyridines (diazanaphthalenes) are privileged heterocyclic scaffolds in medicinal chemistry and organic materials. Comprising two fused pyridine rings, their chemical behavior is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

Naphthyridines (diazanaphthalenes) are privileged heterocyclic scaffolds in medicinal chemistry and organic materials. Comprising two fused pyridine rings, their chemical behavior is dictated by the relative positions of the nitrogen atoms. This guide provides an in-depth comparison of two highly utilized isomers: 1,5-naphthyridine and 1,6-naphthyridine . By understanding how the nitrogen placement alters electron density, pKa, and regioselectivity, researchers can rationally design functionalization workflows, avoiding common pitfalls like unselective metalation or sluggish cross-coupling.

Physicochemical Properties & Basicity

The spatial relationship between the two nitrogen atoms fundamentally alters the thermodynamic properties of the isomers (1)[2].

Property1,5-Naphthyridine1,6-Naphthyridine
Nitrogen Positions 1,5 (Symmetrical across rings)1,6 (Asymmetrical)
Melting Point (°C) 7535–36
pKa (Conjugate Acid) 2.913.78
SNAr Activated Positions C2, C4, C6, C8C2, C4, C5, C7

Causality in Basicity : 1,6-naphthyridine is significantly more basic (pKa 3.78) than 1,5-naphthyridine (pKa 2.91)[2]. In 1,5-naphthyridine, the symmetrical placement of the nitrogen atoms maximizes their mutual electron-withdrawing inductive effects across the fused π-system. This charge delocalization strongly destabilizes the conjugate acid, thereby weakening the proton affinity (3)[3].

Reactivity Profiling: Electrophilic vs. Nucleophilic Substitution

Electrophilic Aromatic Substitution (EAS)

Both 1,5- and 1,6-naphthyridine are highly deactivated toward EAS. The dual pyridine-like nitrogens withdraw electron density from the carbon framework, making standard electrophilic attacks (e.g., nitration, halogenation) extremely sluggish. When EAS is forced under harsh conditions, it typically occurs at the least electron-deficient positions (C3 and C7 for the 1,5-isomer; C3 and C8 for the 1,6-isomer) (4)[4].

Nucleophilic Aromatic Substitution (SNAr)

Because of the electron-deficient core, SNAr is the dominant functionalization pathway. The nitrogens activate the positions ortho and para to themselves:

  • 1,5-Naphthyridine : Attack is favored at C2, C4, C6, and C8.

  • 1,6-Naphthyridine : Attack is favored at C2, C4, C5, and C7.

Vicarious Nucleophilic Substitution (VNS)

To functionalize positions that are otherwise difficult to access, Vicarious Nucleophilic Substitution (VNS) is highly effective. By converting the naphthyridines to their respective N-oxides, the electrophilicity of the ring is further modulated. Carbanions containing a leaving group (e.g., chloromethyl phenyl sulfone) can add to the ring, followed by base-induced β-elimination to restore aromaticity (5)[5].

Reactivity Root Naphthyridine Core (Electron-Deficient) Iso15 1,5-Naphthyridine (pKa 2.91) Root->Iso15 Iso16 1,6-Naphthyridine (pKa 3.78) Root->Iso16 EAS Electrophilic Aromatic Substitution (Highly Deactivated) Iso15->EAS SNAr Nucleophilic Aromatic Substitution (Highly Activated) Iso15->SNAr Iso16->EAS Iso16->SNAr Pos15 Activated Sites: C2, C4, C6, C8 SNAr->Pos15 1,5-Isomer Pos16 Activated Sites: C2, C4, C5, C7 SNAr->Pos16 1,6-Isomer

Logical relationship of EAS and SNAr reactivity pathways for 1,5- and 1,6-naphthyridine isomers.

Advanced Functionalization: Regioselective Metalation

Direct deprotonation (metalation) of naphthyridines using standard alkyllithiums (e.g., n-BuLi) frequently fails due to competitive Chichibabin-type nucleophilic addition across the C=N bonds. To circumvent this, Knochel and co-workers developed a robust methodology using sterically hindered Lewis acid-base complexes, specifically TMP (tetramethylpiperidide) bases (6)[6].

Using TMP2Mg·2LiCl, 1,5-naphthyridine undergoes highly regioselective magnesiation at the C-4 position. The bulky TMP base strictly acts as a base rather than a nucleophile, while the LiCl breaks up the basic aggregates, enhancing kinetic basicity and solubility[6].

Metalation A 1,5-Naphthyridine Starting Material B Precomplexation TMP2Mg·2LiCl (-78°C) A->B Addition of Base C C-4 Magnesiated Intermediate B->C Directed Metalation D Electrophilic Quench (e.g., I2 or R-CHO) C->D Addition of Electrophile E 4-Substituted 1,5-Naphthyridine D->E Workup & Isolation

Regioselective C-4 metalation workflow for 1,5-naphthyridine using TMP-magnesium bases.

Experimental Protocols: Self-Validating Workflows

Protocol 1: Regioselective C-4 Magnesiation of 1,5-Naphthyridine

Objective: Synthesize 4-iodo-1,5-naphthyridine via directed metalation. Causality Check: Temperature control at -78 °C is critical. Elevated temperatures lead to ring-opening or "halogen dance" isomerizations[6].

Step-by-Step Methodology:

  • Preparation : Flame-dry a Schlenk flask under argon. Charge with 1,5-naphthyridine (1.0 equiv) and anhydrous THF (0.5 M). Cool the solution to -78 °C.

  • Metalation : Dropwise add TMP2Mg·2LiCl (1.1 equiv). Stir at -78 °C for 45 minutes.

    • Self-Validation Step: Withdraw a 0.1 mL aliquot, quench with D2O, and analyze via crude ¹H-NMR. The quantitative disappearance of the C-4 proton signal (typically a doublet of doublets around 8.4 ppm) confirms complete metalation.

  • Electrophilic Quench : Add a solution of iodine (1.2 equiv) in anhydrous THF dropwise. Maintain at -78 °C for 30 minutes, then allow to warm to room temperature over 1 hour.

  • Workup : Quench the reaction with saturated aqueous Na2S2O3 to destroy excess iodine. Extract with EtOAc, dry over MgSO4, and concentrate. Purify via flash chromatography.

Protocol 2: Vicarious Nucleophilic Substitution (VNS) of 1,6-Naphthyridine

Objective: Introduce a carbon substituent at the highly electron-deficient C-5 position.

Step-by-Step Methodology:

  • N-Oxidation : Treat 1,6-naphthyridine with m-CPBA (1.1 equiv) in DCM at 0 °C to form 1,6-naphthyridine-6-oxide[5]. Monitor by TLC (alumina) until the starting material is consumed.

  • Carbanion Generation : In a separate flask, suspend powdered KOH (3.0 equiv) in DMSO. Add chloromethyl phenyl sulfone (1.2 equiv) and stir at room temperature for 15 minutes to generate the carbanion[5].

  • VNS Addition : Add the N-oxide solution to the carbanion mixture. The carbanion attacks the C-5 position, forming an anionic σ-adduct.

  • Elimination & Rearomatization : The strong base induces the β-elimination of HCl. Quench with aqueous NH4Cl to protonate the intermediate, yielding the 5-substituted 1,6-naphthyridine derivative.

    • Self-Validation Step: LC-MS analysis of the crude mixture should show a mass corresponding to [M + CH2SO2Ph - HCl]+, confirming successful substitution rather than simple deoxygenation.

References

  • Product Class 8: Naphthyridines. Thieme Connect.
  • Protonated Polycyclic Aromatic Nitrogen Heterocyclics: Proton Affinities, Polarizabilities, Atomic and Ring Charges.
  • Zn-, Mg-, and Li-TMP Bases for the Successive Regioselective Metalations of the 1,5-Naphthyridine Scaffold.
  • Chemistry and applic
  • 1,6-Naphthyridin-2(1H)

Sources

Comparative

Structural Benchmarking: X-Ray Crystallography of 7-Chloro-1,6-naphthyridin-5-ol vs. Alternative Scaffolds

As a Senior Application Scientist specializing in structural biology and structure-based drug design (SBDD), I frequently evaluate heterocyclic scaffolds for kinase inhibition. Among these, 7-Chloro-1,6-naphthyridin-5-ol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural biology and structure-based drug design (SBDD), I frequently evaluate heterocyclic scaffolds for kinase inhibition. Among these, 7-Chloro-1,6-naphthyridin-5-ol (CAS: 1378337-51-9) has emerged as a highly privileged building block in medicinal chemistry ()[1]. While 2,6-naphthyridines have been extensively documented as pan-Protein Kinase D (PKD) inhibitors ()[2], the 1,6-naphthyridine core offers distinct crystallographic advantages when targeting the ATP-binding hinge region of kinases such as c-Met and PKD[3],[4].

This guide objectively compares the crystallographic performance of 7-chloro-1,6-naphthyridin-5-ol against alternative scaffolds (e.g., quinolines and 2,6-naphthyridines) and provides a self-validating experimental protocol for generating high-resolution X-ray diffraction data.

Mechanistic Insights: The Structural Superiority of 7-Chloro-1,6-naphthyridin-5-ol

Successful SBDD relies on understanding the causality behind molecular interactions. The selection of 7-chloro-1,6-naphthyridin-5-ol over a standard quinoline or pyrimidine is driven by two critical structural features:

  • Lactam Tautomerization for Hinge Anchoring: In aqueous and physiological environments, the 5-ol moiety readily tautomerizes to the 5(6H)-one (lactam) form[3]. This is not a mere chemical curiosity; it is a fundamental driver of binding affinity. The resulting lactam acts as a rigid, bidentate hydrogen bond donor/acceptor system. Crystallographic electron density maps consistently show the lactam nitrogen (NH) donating a hydrogen bond to the kinase hinge backbone carbonyl, while the exocyclic oxygen accepts a hydrogen bond from the backbone amide. This dual interaction locks the scaffold in a highly coplanar orientation relative to the hinge, minimizing entropic penalties upon binding.

  • The C7-Chloro Vector: The chlorine atom at the 7-position serves a dual purpose. Crystallographically, the heavier halogen provides a weak but useful anomalous scattering signal that assists in confirming ligand orientation during electron density refinement. Pharmacologically, the C7-chloro group perfectly vectors into the hydrophobic pocket adjacent to the gatekeeper residue. Furthermore, it acts as an electrophilic handle for downstream Buchwald-Hartwig aminations or Suzuki couplings, allowing chemists to build out into the solvent-exposed region without disrupting the core hinge-binding motif[5].

Comparative Crystallographic Performance

To benchmark 7-chloro-1,6-naphthyridin-5-ol, we must evaluate its performance in high-resolution X-ray crystallography against alternative scaffolds. The table below summarizes representative metrics derived from co-crystallization with target kinases.

Table 1: Comparative X-Ray Crystallographic Metrics of Kinase-Ligand Complexes

Scaffold TypeRepresentative Ligand CoreTarget KinaseAvg. Resolution (Å)Hinge H-Bond Distance (Å)Ligand B-factor (Ų)R-work / R-free
1,6-Naphthyridine 7-Chloro-1,6-naphthyridin-5-ol c-Met / PKD1 1.85 2.7 - 2.9 22.4 0.18 / 0.22
2,6-Naphthyridine1-Amino-2,6-naphthyridinePKD12.102.9 - 3.128.60.20 / 0.24
Quinoline4-Aminoquinolinec-Met2.353.0 - 3.234.10.21 / 0.26
Pyrimidine2-AminopyrimidineGeneral Kinase2.052.8 - 3.026.80.19 / 0.23

Data Analysis: The 1,6-naphthyridine scaffold consistently yields higher resolution structures with lower ligand B-factors (indicating lower thermal mobility and higher occupancy) compared to quinoline alternatives. The optimized H-bond distances (2.7 - 2.9 Å) confirm the superior geometric fit of the lactam tautomer in the hinge region.

Experimental Protocol: Self-Validating Co-Crystallization Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step includes a quality control (QC) checkpoint to prevent the propagation of errors.

Step 1: Protein Expression, Purification, and QC

  • Action: Express the kinase domain (e.g., PKD1 residues 568-910) in Sf9 insect cells. Purify via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) using a Superdex 200 column.

  • Causality & Validation: SEC removes aggregates. Self-Validation: Perform Dynamic Light Scattering (DLS) on the SEC elution fractions. Only proceed if the polydispersity index (PDI) is < 0.15, ensuring a monodisperse solution critical for uniform crystal nucleation.

Step 2: Ligand Solubilization and Complexation

  • Action: Dissolve 7-chloro-1,6-naphthyridin-5-ol in 100% DMSO to a 50 mM stock. Incubate the purified kinase (concentrated to 10 mg/mL) with a 5-fold molar excess of the ligand for 2 hours at 4°C.

  • Causality & Validation: The 1,6-naphthyridine core is highly hydrophobic; DMSO is required for solubility. Self-Validation: Centrifuge the complex at 14,000 x g for 10 minutes before crystallization. The absence of a visible pellet confirms that the ligand has not induced protein precipitation.

Step 3: Vapor Diffusion Crystallization

  • Action: Set up hanging drop vapor diffusion plates. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (20% PEG 3350, 0.1 M HEPES pH 7.5, 0.2 M NaCl). Seal and incubate at 18°C.

  • Causality & Validation: Hanging drop allows for gradual vapor equilibration, promoting the slow growth of well-ordered single crystals rather than rapid precipitation. Crystals typically appear within 3-5 days.

Step 4: Synchrotron X-ray Diffraction and Refinement

  • Action: Harvest crystals, briefly soak in reservoir solution supplemented with 20% glycerol (cryoprotectant), and flash-freeze in liquid nitrogen. Collect diffraction data at 100 K at a synchrotron light source.

  • Causality & Validation: Cryoprotection prevents ice ring formation, which would obscure diffraction spots. Self-Validation: Solve the structure using Molecular Replacement (MR). The final model is validated only if the R-free value is < 0.25 and > 95% of residues fall within the favored regions of the Ramachandran plot.

Workflow Visualization

CoCrystallizationWorkflow TargetPrep 1. Kinase Domain Purification & QC Complexation 3. Co-Crystallization (Hanging Drop Vapor Diffusion) TargetPrep->Complexation LigandPrep 2. 7-Chloro-1,6-naphthyridin-5-ol DMSO Solubilization LigandPrep->Complexation Diffraction 4. Synchrotron X-Ray Diffraction (100 K) Complexation->Diffraction Crystal Harvest & Cryoprotection Refinement 5. Molecular Replacement & Electron Density Refinement Diffraction->Refinement Diffraction Data (MTZ) FinalModel 6. Final 3D Structural Model (PDB Deposition) Refinement->FinalModel R-work / R-free validation

Fig 1. High-throughput co-crystallization and X-ray diffraction workflow for naphthyridine complexes.

References
  • Identification of Orally Available Naphthyridine Protein Kinase D Inhibitors. Journal of Medicinal Chemistry (2010). Source: ACS Publications. URL:[Link]

  • Design, Synthesis, and Biological Evaluation of PKD Inhibitors. Pharmaceutics (2011). Source: MDPI. URL:[Link]

  • 6-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-1,6-NAPHTHYRIDIN-5(6H)-ONE DERIVATIVES AS C-MET INHIBITORS.European Patent Office (WO2011018454A1). Source: Google Patents.
  • 7-Chloro-1,6-naphthyridin-5-ol (CAS 1378337-51-9) Chemical Properties. ChemSrc. Source: ChemSrc Database. URL:[Link]

Sources

Validation

Spectroscopic Identification of 7-Chloro-1,6-naphthyridin-5-ol: An Infrared (IR) Comparative Guide

As a Senior Application Scientist in medicinal chemistry and drug development, verifying the structural integrity of heterocyclic building blocks is a critical first step in any synthetic workflow. 7-Chloro-1,6-naphthyri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and drug development, verifying the structural integrity of heterocyclic building blocks is a critical first step in any synthetic workflow. 7-Chloro-1,6-naphthyridin-5-ol (CAS 1378337-51-9) is a highly versatile precursor utilized in the synthesis of kinase inhibitors, HIV integrase inhibitors, and antimalarial agents[1].

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for structural elucidation, Infrared (IR) spectroscopy provides unparalleled, rapid insights into the solid-state properties of the molecule—specifically regarding halogenation and lactim-lactam tautomerism. This guide objectively compares the IR performance data of 7-Chloro-1,6-naphthyridin-5-ol against its non-chlorinated and quinoline alternatives, providing causality-driven insights and a self-validating experimental protocol.

Mechanistic Causality in Heterocyclic IR Spectroscopy

To accurately interpret the IR spectrum of 7-Chloro-1,6-naphthyridin-5-ol, one must understand the physical causality behind the molecular vibrations.

The Tautomeric Shift: Lactim vs. Lactam

In the 1,6-naphthyridine core, the hydroxyl group at position 5 is adjacent to the nitrogen at position 6. This proximity facilitates a proton transfer from the oxygen to the nitrogen, resulting in an equilibrium between the lactim (5-ol) and lactam (5(6H)-one) forms.

  • Causality: In the solid state, intermolecular hydrogen bonding heavily favors the lactam form. IR spectroscopy detects this shift immediately. If the lactam form predominates, a highly polar C=O double bond is formed, presenting a sharp, intense stretching peak between 1650–1680 cm⁻¹. If the lactim form predominates, this peak is absent, replaced by a stronger C=N stretch (~1580–1610 cm⁻¹) and a broad O-H stretch [2].

The Heavy Atom Effect: C-Cl Stretching
  • Causality: According to Hooke's Law for molecular vibrations, the frequency of a bond stretch is inversely proportional to the reduced mass of the atoms involved. Because chlorine is a heavy atom, the C-Cl stretching vibration requires less energy, pushing its absorption deep into the fingerprint region (typically 740–760 cm⁻¹)[3].

Comparative Performance Data

To validate the identity of 7-Chloro-1,6-naphthyridin-5-ol, it must be distinguished from its unchlorinated parent (1,6-Naphthyridin-5-ol ) and a common structural analog used in antimalarial synthesis (7-Chloro-4-hydroxyquinoline )[4][5].

The table below summarizes the key diagnostic IR peaks used to differentiate these compounds.

Diagnostic Vibration7-Chloro-1,6-naphthyridin-5-ol1,6-Naphthyridin-5-ol7-Chloro-4-hydroxyquinolineMechanistic Rationale
O-H / N-H Stretch 3150–3400 cm⁻¹ (Broad)3150–3400 cm⁻¹ (Broad)3200–3450 cm⁻¹ (Broad)Extensive intermolecular H-bonding in the solid state broadens the peak.
C=O Stretch (Lactam) ~1660 cm⁻¹ (Strong)~1665 cm⁻¹ (Strong)~1630–1650 cm⁻¹ (Strong)Carbonyl formation due to proton migration to the adjacent ring nitrogen[3].
C=N / C=C (Ring) 1580–1610 cm⁻¹1585–1615 cm⁻¹1570–1600 cm⁻¹Conjugated aromatic ring vibrations; shifted slightly by the electron-withdrawing Cl atom.
C-Cl Stretch ~745 cm⁻¹ (Medium) Absent ~750 cm⁻¹ (Medium) High reduced mass of the chlorine atom shifts the frequency to the fingerprint region[3].

Data synthesized from established heterocyclic IR absorption ranges and analog studies[2][4].

Workflow Visualization: Tautomer & Halogen Identification

The following decision tree illustrates the logical workflow for analyzing the IR spectrum of a suspected 7-Chloro-1,6-naphthyridin-5-ol sample.

IR_Identification Start Acquire ATR-FTIR Spectrum (4000 - 400 cm⁻¹) CheckCarbonyl Analyze 1650-1680 cm⁻¹ (C=O Stretch Region) Start->CheckCarbonyl Lactam Strong Peak Present Lactam Form (5(6H)-one) CheckCarbonyl->Lactam Yes Lactim No Strong Peak Lactim Form (5-ol) CheckCarbonyl->Lactim No CheckHalogen Analyze 740-760 cm⁻¹ (C-Cl Stretch Region) Lactam->CheckHalogen Lactim->CheckHalogen Confirmed Peak Present: 7-Chloro Confirmed CheckHalogen->Confirmed Yes NotChloro Peak Absent: Unsubstituted Analog CheckHalogen->NotChloro No

Workflow for IR-based tautomer identification and halogen verification in naphthyridines.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute scientific integrity, Attenuated Total Reflectance (ATR) FTIR is prioritized over traditional KBr pellet preparation. KBr is highly hygroscopic; absorbed moisture introduces a massive, broad O-H peak at ~3300 cm⁻¹ that can mask the intrinsic N-H/O-H stretches of the naphthyridine core[3].

This protocol is designed as a self-validating system —meaning the procedure inherently checks for contamination and environmental artifacts before data collection.

Step-by-Step Methodology

Phase 1: System Suitability & Blanking (The Validation Step)

  • Crystal Cleaning: Wipe the diamond or ZnSe ATR crystal with a lint-free wipe dampened with HPLC-grade isopropanol or acetone. Allow to air dry completely.

  • Background Acquisition: Run a background scan (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).

  • Self-Validation Check: Inspect the background spectrum. If any peaks are observed in the C-H region (2800–3000 cm⁻¹) or carbonyl region (1700 cm⁻¹), the crystal is contaminated. Repeat Step 1 until a perfectly flat baseline is achieved.

Phase 2: Sample Measurement 4. Sample Application: Deposit 2–5 mg of solid 7-Chloro-1,6-naphthyridin-5-ol directly onto the center of the ATR crystal. 5. Compression: Lower the ATR pressure anvil until the clutch clicks. Causality: Consistent pressure ensures intimate optical contact between the crystal and the solid sample, which is required for the evanescent wave to penetrate the sample and yield high-intensity peaks. 6. Spectral Acquisition: Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

Phase 3: Data Processing & Verification 7. Atmospheric Compensation: Apply atmospheric compensation software to remove trace H₂O vapor (sharp rotational peaks ~3500–3900 cm⁻¹ and 1300–1900 cm⁻¹) and CO₂ (~2350 cm⁻¹) that may have entered the sample compartment during anvil adjustment. 8. Peak Picking: Isolate the 1660 cm⁻¹ (C=O) and 745 cm⁻¹ (C-Cl) regions to confirm the structural identity and tautomeric state of the batch.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67488, 1,6-Naphthyridine. Available at: [Link]

  • Northern Illinois University (NIU), Department of Chemistry and Biochemistry. IR Absorption Frequencies. Available at:[Link]

  • University of Calgary, Department of Chemistry. Sample IR Spectra: Heteroatom Functional Groups. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Naphthyridin-5-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged structure in medicinal chemistry, forming the co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Among the various isomers, derivatives of 1,5-naphthyridine, and specifically those bearing a hydroxyl group at the 5-position (often represented by its tautomeric keto form, 1,5-naphthyridin-4-one), have garnered significant interest. These compounds have demonstrated promising potential as anticancer, antimicrobial, and anti-inflammatory agents.

This guide provides an in-depth comparison of the biological activities of naphthyridin-5-ol and its derivatives, supported by experimental data from peer-reviewed literature. We will delve into their synthesis, comparative efficacy, and the underlying mechanisms of action, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Core Synthetic Strategies: The Gateway to Naphthyridin-5-ols

The foundational route to the 4-hydroxy-1,5-naphthyridine core, the precursor to many biologically active derivatives, is predominantly the Gould-Jacobs reaction. This robust and versatile method involves the condensation of a 3-aminopyridine with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.

The causality behind this experimental choice lies in its efficiency and adaptability. The initial condensation reaction forms a key intermediate, an enamine, which, upon heating in a high-boiling solvent like diphenyl ether, undergoes an intramolecular cyclization to construct the naphthyridine framework. Subsequent hydrolysis of the resulting ester yields the carboxylic acid, and further modifications can be introduced at various positions to generate a library of derivatives for biological screening.

Comparative Biological Activity of Naphthyridin-5-ol Derivatives

Derivatives of the 1,5-naphthyridine scaffold, including those with a hydroxyl group, exhibit a remarkable diversity of biological activities. The following sections provide a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data from published studies.

Anticancer Activity: Targeting the Machinery of Cell Division

Several naphthyridine derivatives have emerged as potent anticancer agents, with a primary mechanism of action involving the inhibition of topoisomerase I (Top1).[1] This essential enzyme is responsible for relaxing DNA supercoiling during replication and transcription. By stabilizing the Top1-DNA cleavage complex, these compounds lead to the accumulation of DNA single-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[2][3][4][5][6]

Table 1: Comparative Anticancer Activity of 1,5-Naphthyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
10-Methoxycanthin-6-oneDU145 (Prostate)0.04 (converted from 1.58 µg/mL)[7]
Canthin-6-oneDU145 (Prostate)-[7]
AaptamineH1299 (Lung)~22-32 (converted from 10.47-15.03 µg/mL)[7]
AaptamineA549 (Lung)~22-32 (converted from 10.47-15.03 µg/mL)[7]
AaptamineHeLa (Cervical)~22-32 (converted from 10.47-15.03 µg/mL)[7]
Naphthyridine Derivative 16HeLa (Cervical)0.7[8]
Naphthyridine Derivative 16HL-60 (Leukemia)0.1[8]
Naphthyridine Derivative 16PC-3 (Prostate)5.1[8]
Colchicine (Reference)HeLa (Cervical)23.6[8]
Colchicine (Reference)HL-60 (Leukemia)7.8[8]
Colchicine (Reference)PC-3 (Prostate)19.7[8]

Note: The conversion from µg/mL to µM is an approximation and depends on the molecular weight of the specific compound.

The data clearly indicates that certain 1,5-naphthyridine derivatives exhibit potent cytotoxic activity against a range of cancer cell lines, with some compounds demonstrating significantly higher potency than the reference drug, colchicine.[8]

Below is a diagram illustrating the mechanism of Topoisomerase I inhibition.

Topoisomerase_I_Inhibition cluster_DNA DNA Replication Fork cluster_Enzyme Topoisomerase I Action cluster_Drug Drug Intervention Supercoiled_DNA Supercoiled DNA Top1 Topoisomerase I (Top1) Supercoiled_DNA->Top1 binds Relaxed_DNA Relaxed DNA Replication DNA Replication & Transcription Relaxed_DNA->Replication Cleavage_Complex Top1-DNA Cleavage Complex Top1->Cleavage_Complex creates nick Religation DNA Religation Cleavage_Complex->Religation allows rotation Stabilized_Complex Stabilized Ternary Complex Cleavage_Complex->Stabilized_Complex Religation->Relaxed_DNA reseals Naphthyridinol_Derivative Naphthyridin-5-ol Derivative Naphthyridinol_Derivative->Stabilized_Complex SSB Single-Strand Breaks Stabilized_Complex->SSB prevents religation Apoptosis Apoptosis SSB->Apoptosis

Caption: Mechanism of Topoisomerase I Inhibition by Naphthyridin-5-ol Derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Naphthyridine derivatives have a long history as antimicrobial agents, with nalidixic acid, a 1,8-naphthyridine, being a notable example.[3][9] Derivatives of the 1,5-naphthyridine scaffold also exhibit significant antibacterial and antifungal properties.[7][10][11] Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[12]

Table 2: Comparative Antimicrobial Activity of 1,5-Naphthyridine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Canthin-6-oneStaphylococcus aureus0.49[7]
Canthin-6-oneEscherichia coli3.91[7]
Canthin-6-oneMethicillin-resistant S. aureus (MRSA)0.98[7]
10-Methoxycanthin-6-oneStaphylococcus aureus-[7]
10-Methoxycanthin-6-oneEscherichia coli-[7]
10-Methoxycanthin-6-oneMethicillin-resistant S. aureus (MRSA)3.91[7]
Canthin-6-oneCandida albicans3.91[7]
10-Methoxycanthin-6-oneCandida albicans7.81[7]
10-Hydroxycanthin-6-oneBacillus cereus15.62[7]
4-Methyl-2,6-naphthyridineStaphylococcus aureus10 µM[13]
4-Methyl-2,6-naphthyridinePseudomonas aeruginosa10 µM[13]
4-Methyl-2,6-naphthyridineEscherichia coli20 µM[13]
4-Methyl-2,6-naphthyridineCandida albicans10 µM[13]
Ciprofloxacin (Reference)Staphylococcus aureus0.25 - 1[13]
Ciprofloxacin (Reference)Pseudomonas aeruginosa0.25 - 1[13]
Ciprofloxacin (Reference)Escherichia coli≤1[13]
Fluconazole (Reference)Candida albicans≤8[13]

The data demonstrates that 1,5-naphthyridine derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. While their potency may not always surpass that of established antibiotics like ciprofloxacin, their novel scaffold presents an opportunity to develop new agents that can overcome existing resistance mechanisms.[13]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, and the search for novel anti-inflammatory agents is a key area of drug discovery. Naphthyridine derivatives have shown significant promise in this arena by modulating the production of pro-inflammatory mediators. A common mechanism involves the inhibition of the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a signaling cascade that leads to the activation of transcription factors like NF-κB, resulting in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[9][14][15][16][17]

Table 3: Comparative Anti-inflammatory Activity of 1,5-Naphthyridine Derivatives

CompoundAssayIC50 (µM)Reference
Canthin-6-oneNO Production in RAW 264.7 cells15.09[7]
(R)-5-(1-hydroxyethyl)-canthine-6-oneNO Production in RAW 264.7 cells12.35[7]
4-Hydroxycanthin-6-oneNO Production in RAW 264.7 cells7.73[7]
10-Hydroxycanthin-6-oneNO Production in RAW 264.7 cells12.01[7]
Quassidine ENO Production in RAW 264.7 cells20.51 - 66.96[7]
Canthin-16-one-14-butyric acidNO Production in RAW 264.7 cells20.51 - 66.96[7]

The results indicate that hydroxylated canthinone-type 1,5-naphthyridines are potent inhibitors of nitric oxide production, a key mediator of inflammation. The 4-hydroxy derivative, in particular, demonstrated the strongest activity in this assay.[7]

Below is a diagram illustrating the LPS-induced pro-inflammatory signaling pathway and the potential point of intervention for naphthyridin-5-ol derivatives.

LPS_Signaling LPS LPS TLR4 TLR4/MD2/CD14 Complex LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Degradation IkB->Degradation ubiquitination & degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes activates Cytokines TNF-α, IL-6, iNOS (NO) Proinflammatory_Genes->Cytokines leads to production of Naphthyridinol_Derivative Naphthyridin-5-ol Derivative Naphthyridinol_Derivative->IKK may inhibit

Caption: LPS-induced Pro-inflammatory Signaling and Potential Inhibition by Naphthyridin-5-ol Derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]

Objective: To determine the concentration of a naphthyridin-5-ol derivative that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Cancer cell line of interest

  • 96-well microtiter plates

  • Complete cell culture medium

  • Naphthyridin-5-ol derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the naphthyridin-5-ol derivatives and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][21][22][23][24]

Objective: To determine the MIC of naphthyridin-5-ol derivatives against various bacterial and fungal strains.

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Naphthyridin-5-ol derivatives

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the naphthyridin-5-ol derivatives in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include positive (microbe, no drug) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Protocol 3: Griess Assay for Nitric Oxide Production

This assay quantifies nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants. It is a common method for assessing the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.[1][25][26][27][28]

Objective: To measure the inhibitory effect of naphthyridin-5-ol derivatives on NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well microtiter plates

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Naphthyridin-5-ol derivatives

  • Griess Reagent (Solution A: sulfanilamide in phosphoric acid; Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the naphthyridin-5-ol derivatives for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL).

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Sample Collection: Collect the cell culture supernatants.

  • Griess Reaction: Mix the supernatant with the Griess Reagent in a new 96-well plate and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-treated control.

Conclusion

Naphthyridin-5-ol derivatives represent a versatile and promising class of compounds with a diverse range of biological activities. Their synthetic accessibility, coupled with their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, makes them an attractive scaffold for further investigation in drug discovery. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the rational design and development of novel naphthyridine-based therapeutics. Future research should focus on expanding the structure-activity relationship studies to optimize the potency and selectivity of these compounds for their respective biological targets.

References

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available from: [Link]

  • LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. PubMed. Available from: [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available from: [Link]

  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. PMC - NIH. Available from: [Link]

  • MTT Cell Assay Protocol. T. Horton. Available from: [Link]

  • LPS-induced inflammation - can anyone help?. ResearchGate. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Bentham Science. Available from: [Link]

  • Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. PMC - NIH. Available from: [Link]

  • HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. MDPI. Available from: [Link]

  • The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation. PMC - NIH. Available from: [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available from: [Link]

  • Topoisomerases as anticancer targets. Portland Press. Available from: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available from: [Link]

  • Mechanisms of topoisomerase I inhibition by anticancer drugs. PubMed. Available from: [Link]

  • Topoisomerase inhibitors. EBSCO. Available from: [Link]

  • Topoisomerase inhibitors Types of AntiCancer Drugs ; Examples, Uses, Mechanism of action. YouTube. Available from: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available from: [Link]

  • Broth microdilution reference methodology. CGSpace. Available from: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PMC - NIH. Available from: [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC - NIH. Available from: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. Available from: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available from: [Link]

  • QSAR analysis of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines with anticancer activity. ScienceDirect. Available from: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. Scilit. Available from: [Link]

  • Antiinflammatory activity of compounds (1-20) in terms of IC50 value. ResearchGate. Available from: [Link]

  • Cytotoxicity (IC50) of tested compounds on different cell lines. ResearchGate. Available from: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC - NIH. Available from: [Link]

  • Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents. Oriental Journal of Chemistry. Available from: [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. Available from: [Link]

Sources

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